HIV-1 integrase inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O10 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
methyl 5-[(7,8-dihydroxy-6-nitro-2-oxochromene-3-carbonyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C18H12N2O10/c1-29-17(25)9-6-8(2-3-12(9)21)19-16(24)10-4-7-5-11(20(27)28)13(22)14(23)15(7)30-18(10)26/h2-6,21-23H,1H3,(H,19,24) |
InChI Key |
YUHMHFTUCNXBEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC(=C(C(=C3OC2=O)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
The Rise and Fall of S-1360: A Pioneering HIV-1 Integrase Inhibitor
An In-Depth Technical Guide on the Discovery, Development, and Discontinuation of a First-in-Class Antiretroviral Candidate
Abstract
S-1360, also known as GW-810781, holds a significant place in the history of antiretroviral therapy as the first HIV-1 integrase strand transfer inhibitor (INSTI) to enter human clinical trials. Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360 showed promise in preclinical studies with potent in vitro activity against HIV-1. However, its journey was cut short during Phase II clinical trials due to insufficient antiviral efficacy in humans. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical data, and the ultimate discontinuation of S-1360, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.
Introduction and Historical Context
The discovery of HIV as the causative agent of AIDS in the early 1980s spurred an intense search for effective antiviral therapies.[1] The initial focus was on reverse transcriptase and protease inhibitors, which became the cornerstones of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitated the exploration of novel viral targets. The HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome, was identified as a promising target due to the lack of a human counterpart.[1]
Shionogi initiated research into HIV integrase inhibitors in the late 1980s.[2] This early work, which focused on diketo acid derivatives, laid the groundwork for the development of S-1360. In 2001, Shionogi entered into a joint venture with GlaxoSmithKline to accelerate the research and development of these novel compounds.[2] This collaboration led to the identification of S-1360 as a clinical candidate.
Mechanism of Action
S-1360 is a strand transfer inhibitor. The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step, preventing the covalent insertion of the viral DNA into the host chromosome. This is achieved through the chelation of divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, which are essential for its catalytic activity.
Preclinical Data
In Vitro Antiviral Activity
S-1360 demonstrated potent activity against HIV-1 in cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 | - | Purified Integrase | 20 nM | [3] |
| EC50 | MT-4 | HIV-1 IIIB | 200 nM (63 ng/mL) | [3][4] |
| CC50 | MT-4 | - | 12 µM | [3] |
-
IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
-
EC50 (50% Effective Concentration): The concentration of a drug that gives a half-maximal response.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that is required to kill 50% of cells in vitro.
Resistance Profile
In vitro resistance studies were conducted by passaging HIV-1 in the presence of increasing concentrations of S-1360. These studies identified several key mutations in the integrase gene that conferred resistance to the compound.
| Mutation | Fold Change in EC50 |
| T66I | >4 |
| L74M | >4 |
| Multiple Mutations | >62 |
Clinical Development
Phase I Studies in Healthy Volunteers
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy volunteers. The study involved single and multiple ascending oral doses.
Study Design:
-
Population: 24 healthy volunteers (18 active, 6 placebo)
-
Dosing:
-
Single doses up to 2000 mg
-
Multiple doses: 500 mg, 1000 mg, and 2000 mg administered every 12 hours for 11 days under fed conditions.
-
Pharmacokinetic Parameters:
| Dose | Tmax (hours) | AUC | Cmax |
| 500 mg q12h | ~2.25 - 3 | Data not available | Data not available |
| 1000 mg q12h | ~2.25 - 3 | Proportionate increase observed | Proportionate increase observed |
| 2000 mg q12h | ~2.25 - 3 | Proportionate increase observed | Proportionate increase observed |
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
Cmax: Maximum plasma concentration.
Key Findings:
-
S-1360 was readily absorbed orally.[4]
-
Dose-proportional increases in AUC and Cmax were observed between the 1000 mg and 2000 mg dose groups.[4]
-
Plasma protein binding was high, ranging from 98.23% to 99.98%.[4]
-
The drug was generally well-tolerated, with headache being the most frequently reported adverse event of mild to moderate severity.[4]
Phase II Studies and Discontinuation
S-1360 advanced into Phase II clinical trials in HIV-1 infected patients in October 2002.[5][6] However, the development of S-1360 was halted in 2003 due to insufficient antiviral activity observed in these patients.
Experimental Protocols
In Vitro Integrase Inhibition Assay
A biochemical assay was used to determine the IC50 of S-1360 against purified recombinant HIV-1 integrase. A typical protocol involves the following steps:
Cell-Based Antiviral Activity Assay (MTT Assay)
The antiviral activity (EC50) and cytotoxicity (CC50) of S-1360 were determined using an MTT assay in MT-4 cells. This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
In Vitro Resistance Selection
The selection of resistant viral strains was performed by serial passage of HIV-1 in the presence of the inhibitor.
Conclusion
S-1360 was a landmark compound in the development of HIV-1 integrase inhibitors. Although it ultimately failed in clinical trials, its journey from a promising preclinical candidate to a Phase II investigational drug provided invaluable lessons for the development of subsequent integrase inhibitors. The challenges encountered with S-1360, particularly the disconnect between in vitro potency and in vivo efficacy, highlighted the complexities of drug development and the importance of robust translational science. The legacy of S-1360 lives on in the successful development of later-generation integrase inhibitors, which are now a critical component of modern antiretroviral therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. History and Global Brand: Harnessing science to treat challenging human diseases | Shionogi Inc. [shionogi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Integrase Inhibitor, S-1360 [natap.org]
- 5. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-1360 Shionogi-GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Development of Shionogi's S-1360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360, a diketo acid derivative developed by Shionogi, was a pioneering compound in the field of HIV-1 integrase inhibitors. As the first in its class to advance to clinical trials, its development provided valuable insights into the potential of targeting the HIV integrase enzyme. Although the clinical development of S-1360 was ultimately discontinued due to a lack of in vivo efficacy and potential pharmacokinetic challenges, a retrospective analysis of its early clinical development offers a valuable case study for researchers in antiviral drug discovery. This technical guide provides a comprehensive overview of the preclinical and early clinical data on S-1360, including its mechanism of action, in vitro activity, and initial human pharmacokinetic and safety profiles.
Mechanism of Action
S-1360 is a member of the diketo acid (DKA) class of HIV-1 integrase inhibitors. The primary mechanism of action for DKA derivatives is the inhibition of the strand transfer step of viral DNA integration into the host genome. This is achieved through the chelation of divalent metal ions (Mg2+ or Mn2+) within the catalytic core of the integrase enzyme. These metal ions are essential for the enzymatic activity of integrase. By binding to these ions, S-1360 effectively blocks the catalytic site, preventing the covalent insertion of the viral DNA into the host chromosome.[1]
Molecular docking studies have provided a more detailed view of this interaction. S-1360 is predicted to bind to the active site of the HIV-1 integrase, with its diketo acid moiety oriented towards key amino acid residues, such as T66, and the essential metal ions. This interaction is crucial for its inhibitory activity.[1]
Caption: Workflow for determining EC50 and CC50 using the MTT assay.
Early Clinical Development
S-1360 was the first HIV-1 integrase inhibitor to enter clinical trials. A Phase I, randomized, double-blind, placebo-controlled, escalating multiple-dose study was conducted in healthy volunteers to assess the safety and pharmacokinetics of S-1360.
Pharmacokinetics in Healthy Volunteers
The study evaluated oral doses of 500 mg, 1000 mg, and 2000 mg administered every 12 hours. The pharmacokinetic parameters on Day 14 are summarized below.
| Dose (q12h) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |
| 500 mg | 4.75 | 2.25 - 3 | 7.7 - 16 |
| 1000 mg | ~8 | 2.25 - 3 | 7.7 - 16 |
| 2000 mg | 15.6 | 2.25 - 3 | 7.7 - 16 |
Table 2: Mean Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)
The concentration-time profiles of S-1360 declined in a biexponential manner. Repeat dosing did not lead to significant accumulation. The plasma protein binding of S-1360 was high, ranging from 98.23% to 99.98% in vivo.
Safety and Tolerability
S-1360 was generally well-tolerated in the Phase I study. There were no serious adverse events reported. Mild to moderate treatment-emergent adverse events were experienced by 56% of subjects receiving S-1360 and 50% of subjects receiving a placebo. The most frequently reported adverse event was headache.
Discontinuation of Development
Despite the promising in vitro activity and acceptable safety profile in early clinical trials, the development of S-1360 was discontinued. The primary reasons cited for the discontinuation were a lack of in vivo efficacy and unfavorable pharmacokinetic properties observed in HIV-infected patients, which were inconsistent with the preclinical data. [2]This discrepancy between preclinical animal models and human clinical outcomes highlighted the challenges in translating the potent in vitro activity of this class of compounds into effective clinical therapies at the time.
Conclusion
The early clinical development of S-1360 represents a significant milestone in the history of antiretroviral therapy. As the first HIV-1 integrase inhibitor to be evaluated in humans, it paved the way for the successful development of subsequent drugs in this class, such as raltegravir, elvitegravir, and dolutegravir. The challenges encountered during the development of S-1360, particularly the discordance between preclinical and clinical data, have provided valuable lessons for the broader field of drug discovery and development, emphasizing the critical importance of robust translational science. The data and methodologies presented in this guide offer a detailed perspective on the foundational work that contributed to the eventual success of HIV-1 integrase inhibitors as a cornerstone of modern antiretroviral therapy.
References
An In-depth Technical Guide to S-1360: A Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-1360, with the chemical name (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone, was a pioneering compound in the development of HIV-1 integrase inhibitors. Developed by Shionogi, it was the first inhibitor of this class to enter human clinical trials. As a diketo acid bioisostere, its mechanism of action involves the chelation of divalent metal ions in the active site of the HIV-1 integrase enzyme, effectively blocking the crucial strand transfer step in the viral replication cycle. Although its clinical development was discontinued in Phase II due to insufficient in vivo efficacy and pharmacokinetic challenges, the study of S-1360 provided a foundational understanding for the subsequent development of highly successful integrase inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for S-1360.
Chemical Structure and Physicochemical Properties
S-1360 is a heterocyclic compound featuring a furan core, a fluorobenzyl group, and a triazolyl propenone moiety. This specific arrangement of functional groups is crucial for its biological activity.
Table 1: Physicochemical Properties of S-1360
| Property | Value | Source |
| Chemical Name | (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone | Internal Compilation |
| Molecular Formula | C₁₆H₁₂FN₃O₃ | [1] |
| Molecular Weight | 313.28 g/mol | [1] |
| CAS Number | 280571-30-4 | [1] |
| Appearance | Not explicitly reported; likely a solid | Inferred |
| Solubility | Not explicitly reported | Inferred |
| logP | Not explicitly reported | Inferred |
Biological Activity and Mechanism of Action
S-1360 is a potent and selective inhibitor of HIV-1 integrase, specifically targeting the strand transfer (ST) reaction. This inhibition prevents the covalent insertion of the viral DNA into the host cell's genome, a critical step for viral replication.
Table 2: In Vitro Biological Activity of S-1360
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC₅₀ (Integrase Inhibition) | 20 nM | Purified HIV-1 Integrase | [1] |
| EC₅₀ (Antiviral Activity) | 200 nM | MT-4 cells infected with HIV-1 IIIB (MTT assay) | [1] |
| CC₅₀ (Cytotoxicity) | 12 µM | MT-4 cells (MTT assay) | [1] |
S-1360 exhibits antiviral activity against both X4 and R5 tropic strains of HIV-1 and has been shown to be effective against variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs)[1].
Signaling Pathway: HIV-1 Integration and Inhibition by S-1360
The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for S-1360.
Pharmacokinetics and Clinical Development
S-1360 was the first HIV integrase inhibitor to advance to clinical trials. Phase I studies in healthy volunteers demonstrated that the compound was readily absorbed after oral administration.
Table 3: Pharmacokinetic Parameters of S-1360 in Healthy Volunteers
| Parameter | Value | Study Conditions | Source |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.25 - 3 hours | Multiple oral doses (500 mg, 1000 mg, 2000 mg every 12 hours) under fed conditions | Internal Compilation |
| Plasma Protein Binding | 98.23% - 99.98% | In vivo | Internal Compilation |
The drug was generally well-tolerated in single doses up to 2000 mg and twice-daily dosing up to 2000 mg for 11 days, with headache being the most frequently reported mild to moderate adverse event. Despite these promising initial results, the development of S-1360 was discontinued during Phase II trials due to a lack of sufficient in vivo efficacy and undisclosed pharmacokinetic challenges.
Experimental Protocols
Hypothetical Synthesis Workflow
The synthesis of a molecule like S-1360 would likely involve a multi-step process, culminating in the condensation of key intermediates.
In Vitro HIV-1 Integrase Strand Transfer Assay (General Protocol)
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
MTT Assay for Antiviral Activity and Cytotoxicity (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine both the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of a compound.
Conclusion
S-1360 holds a significant place in the history of antiretroviral drug discovery as the first HIV-1 integrase inhibitor to be evaluated in humans. Although it did not proceed to market, the research surrounding S-1360 was instrumental in validating HIV-1 integrase as a viable therapeutic target and paved the way for the development of subsequent, highly successful drugs in this class. The data and methodologies associated with S-1360 continue to be of interest to researchers in the field of antiviral drug development.
References
S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Strand Transfer Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S-1360, a potent and selective inhibitor of HIV-1 integrase. Although its clinical development was discontinued, S-1360 was a pioneering compound in the class of integrase strand transfer inhibitors (INSTIs) and the first to enter human clinical trials. This document details its mechanism of action, in vitro and early clinical data, and the resistance profiles associated with the compound.
Core Data Summary
The following tables summarize the key quantitative data available for S-1360, providing a snapshot of its activity and early pharmacokinetic profile.
Table 1: In Vitro Activity of S-1360
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 (Integrase Inhibition) | 20 nM | Catalytic activity of purified HIV-1 integrase | [1] |
| EC50 (Antiviral Activity) | 200 nM (63 ng/mL) | MTT Assay, MT-4 cells infected with HIV-1 IIIB | [1][2] |
| CC50 (Cytotoxicity) | 12 µM | MTT Assay, MT-4 cells | [1] |
Table 2: Phase I/II Pharmacokinetic Properties of S-1360 in Healthy Volunteers (Multiple Oral Doses)
| Parameter (Day 14) | 500 mg q12h | 1000 mg q12h | 2000 mg q12h | Source |
| Mean Cmax (Peak Plasma Concentration) | 4.75 µg/mL | - | 15.6 µg/mL | [2] |
| Median tmax (Time to Peak Concentration) | 2.25 - 3 h | 2.25 - 3 h | 2.25 - 3 h | [2] |
| Mean Terminal Elimination t½ (Half-life) | 7.7 - 16 h | 7.7 - 16 h | 7.7 - 16 h | [2] |
| Plasma Protein Binding | 98.23 - 99.98% | 98.23 - 99.98% | 98.23 - 99.98% | [2] |
Mechanism of Action
S-1360 is a diketo acid analogue that functions as an integrase strand transfer inhibitor (INSTI).[3] The HIV-1 integrase enzyme is crucial for the viral replication cycle and carries out two key catalytic reactions: 3'-processing and strand transfer.[2] S-1360 specifically inhibits the strand transfer step.[3]
The mechanism involves the chelation of two divalent magnesium ions (Mg2+) within the catalytic core domain of the integrase enzyme.[2] This interaction blocks the active site, preventing the viral DNA from being integrated into the host cell's genome, thereby halting viral replication.[3]
Resistance Profile
In vitro studies involving the serial passage of HIV-1(IIIB) in the presence of increasing concentrations of S-1360 have identified several mutations within the integrase catalytic domain that confer resistance.[1] The accumulation of these mutations correlates with a progressive reduction in susceptibility to the drug.
Table 3: S-1360 Resistance Mutations in HIV-1 Integrase
| Mutation | Description | Fold Resistance to S-1360 | Source |
| T66I | A primary mutation also associated with resistance to other diketo acid inhibitors. | Contributes to overall resistance. | [1] |
| L74M | Another primary mutation identified in resistance selection. | Contributes to overall resistance. | [1] |
| Multiple Mutations | A total of nine mutations emerged progressively, including T66I and L74M. | 4-fold (30 passages), 8-fold (50 passages), >62-fold (70 passages) | [1] |
Interestingly, S-1360-resistant strains remained susceptible to V-165, an integrase inhibitor with a different mechanism of action (DNA binding inhibition).[1] This suggests a lack of cross-resistance between these two classes of integrase inhibitors. The development of resistance to S-1360 was also associated with reduced viral replication fitness.[1]
Experimental Protocols
While the precise, proprietary protocols used by Shionogi-GlaxoSmithKline are not publicly available, the following are generalized methodologies for the key assays used to characterize S-1360.
Recombinant HIV-1 Integrase Inhibition Assay (Generalized Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 integrase.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing a divalent cation (typically Mg2+ or Mn2+), DTT, and a buffer (e.g., MOPS or HEPES).
-
Enzyme and Substrate : Recombinant HIV-1 integrase protein is added to the reaction mixture along with oligonucleotide substrates mimicking the viral DNA long terminal repeats (LTRs).
-
Compound Addition : S-1360, at various concentrations, is added to the reaction wells.
-
Incubation : The mixture is incubated to allow the integrase to catalyze the strand transfer reaction.
-
Detection : The products of the strand transfer reaction are typically captured on a plate and detected using a labeled probe or antibody, often with a colorimetric or chemiluminescent readout.
-
Data Analysis : The concentration of S-1360 that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.
MTT Assay for Antiviral Activity (EC50) and Cytotoxicity (CC50) (Generalized Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine both the efficacy of an antiviral drug and its toxicity to the host cells.
-
Cell Plating : MT-4 cells (or another suitable T-cell line) are seeded in a 96-well plate.
-
Infection and Treatment (for EC50) : Cells are infected with a known titer of HIV-1 (e.g., HIV-1 IIIB). Immediately after, serial dilutions of S-1360 are added to the wells. Control wells include uninfected cells and infected, untreated cells.
-
Treatment (for CC50) : Uninfected cells are treated with the same serial dilutions of S-1360 to assess its direct toxicity.
-
Incubation : The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is read on a spectrophotometer (typically at 570 nm).
-
Data Analysis :
-
EC50 : The effective concentration at which S-1360 inhibits viral cytopathic effect by 50% is calculated by comparing the absorbance in treated, infected wells to untreated, infected and uninfected controls.
-
CC50 : The cytotoxic concentration at which S-1360 reduces the viability of uninfected cells by 50% is calculated.
-
In Vitro Resistance Selection (Generalized Protocol)
This method is used to identify mutations that arise in HIV-1 under the selective pressure of an antiviral drug.
-
Initial Culture : HIV-1 (e.g., a laboratory-adapted strain like IIIB) is cultured in a suitable T-cell line (e.g., MT-4 cells) in the presence of a sub-optimal inhibitory concentration of S-1360.
-
Serial Passage : The culture supernatant, containing progeny virus, is harvested and used to infect fresh cells. The concentration of S-1360 is gradually increased with each passage, contingent on the virus demonstrating replication at the current concentration.
-
Monitoring : Viral replication is monitored, for example, by observing cytopathic effects or measuring p24 antigen levels in the supernatant.
-
Genotypic Analysis : When the virus is able to replicate at significantly higher drug concentrations than the wild-type, the proviral DNA from infected cells is extracted. The integrase-coding region of the pol gene is then amplified by PCR and sequenced.
-
Phenotypic Analysis : The identified mutations are often engineered into a wild-type viral clone using site-directed mutagenesis to confirm their role in conferring resistance. The drug susceptibility of these mutant viruses is then tested using an assay like the MTT assay.
Conclusion
S-1360 was a significant step forward in the development of HIV-1 integrase inhibitors. Although its development was halted, the data generated from its preclinical and early clinical evaluation provided valuable insights into the potential of INSTIs as a therapeutic class. The identification of its mechanism of action and the characterization of resistance pathways contributed to the foundation of knowledge that has led to the successful development and clinical use of subsequent generations of integrase inhibitors. This technical guide serves as a repository of the key scientific findings related to S-1360 for the benefit of researchers in the field of antiretroviral drug development.
References
- 1. Multiple mutations in human immunodeficiency virus-1 integrase confer resistance to the clinical trial drug S-1360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Antiviral Profile of S-1360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 was an investigational antiviral compound developed by Shionogi and GlaxoSmithKline as a potential treatment for HIV infection.[1] Identified as a potent and selective inhibitor of HIV-1 integrase, S-1360 showed initial promise in preclinical studies.[2] However, its development was discontinued during Phase II clinical trials in 2003 due to insufficient efficacy in reducing HIV levels.[2] This document provides a technical guide to the initial in vitro antiviral activity of S-1360, based on the limited publicly available data for this discontinued drug candidate.
Quantitative In Vitro Antiviral Activity
The in vitro efficacy of S-1360 was evaluated through various assays to determine its inhibitory concentration against HIV-1 and its effect on host cells. The key quantitative data are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line/Conditions |
| HIV-1 Integrase Inhibition | IC50 | 20 nM | Purified HIV-1 Integrase |
| Antiviral Activity (MTT Assay) | EC50 | 200 nM | MT-4 cells infected with HIV-1 IIIB |
| Cytotoxicity (MTT Assay) | CC50 | 12 µM | MT-4 cells |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a culture.
S-1360 demonstrated activity against both X4 and R5 tropic strains of HIV-1, as well as against variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).[2]
Experimental Protocols
Detailed, specific experimental protocols for the in vitro testing of S-1360 are not publicly available due to its discontinued status. However, based on the assays mentioned in the literature, generalized methodologies are described below.
HIV-1 Integrase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.
-
Reagents and Materials: Purified recombinant HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA end), a target DNA substrate, reaction buffer, and the test compound (S-1360).
-
Procedure:
-
The donor DNA substrate is incubated with HIV-1 integrase in the reaction buffer in the presence of various concentrations of the test compound.
-
The strand transfer reaction is initiated by the addition of the target DNA substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the products of the integration reaction are analyzed. This can be done using methods such as gel electrophoresis and autoradiography or through ELISA-based formats.
-
The IC50 value is calculated by measuring the concentration of the compound required to reduce the integrase activity by 50%.
-
MTT Assay for Antiviral Activity and Cytotoxicity (Generalized Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine both the antiviral efficacy and the cytotoxicity of a compound.
-
Cell Culture: MT-4 cells, a human T-cell leukemia line, are cultured in an appropriate medium.
-
Antiviral Assay (EC50):
-
MT-4 cells are seeded in a 96-well plate.
-
The cells are infected with the HIV-1 IIIB virus.
-
The infected cells are then treated with serial dilutions of S-1360.
-
The plates are incubated for a period that allows for viral replication and cytopathic effects to become apparent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Metabolically active (living) cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.
-
The EC50 is calculated as the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.
-
-
Cytotoxicity Assay (CC50):
-
The protocol is similar to the antiviral assay, but the cells are not infected with the virus.
-
The CC50 is calculated as the concentration of S-1360 that reduces the viability of uninfected cells by 50%.
-
Mechanism of Action: HIV Integrase Inhibition
S-1360 is an HIV integrase inhibitor that specifically targets the strand transfer step of the viral DNA integration process.[3] After the HIV RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. In the strand transfer step, the processed viral DNA is inserted into the host cell's genome. S-1360 binds to the active site of the integrase enzyme, chelating the essential metal ions and preventing the strand transfer reaction. This effectively blocks the integration of the viral DNA into the host chromosome, thereby halting the viral replication cycle.
Caption: Mechanism of S-1360 as an HIV integrase strand transfer inhibitor.
Conclusion
S-1360 was a promising early-generation HIV integrase inhibitor with potent in vitro activity. While its clinical development was halted, the initial data provides a valuable case study for researchers in the field of antiviral drug development. The lack of extensive, publicly available data underscores the challenges in retrospectively analyzing discontinued drug candidates. This guide summarizes the key available information on the initial in vitro antiviral profile of S-1360.
References
Foundational Studies on S-1360: An HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on S-1360, a potent inhibitor of HIV-1 integrase. S-1360 was a pioneering compound as the first HIV-1 integrase strand transfer inhibitor to advance into clinical development. Although its development was ultimately discontinued due to challenges with in vivo efficacy and pharmacokinetics, the initial studies laid crucial groundwork for the successful development of subsequent integrase inhibitors. This document compiles key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows from the seminal research on S-1360.
Core Data Summary
The in vitro inhibitory activity of S-1360 against HIV-1 replication and the purified integrase enzyme was a key focus of early research. The following tables summarize the quantitative data from these foundational studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 20 nM | Inhibition of purified HIV-1 integrase catalytic activity. | [1][2][3] |
| EC50 | 200 nM | Inhibition of HIV-1 IIIB replication in MT-4 cells. | [1][2][3] |
| CC50 | 12 µM | Cytotoxicity in MT-4 cells. | [1][2][3] |
Table 1: In Vitro Activity of S-1360
S-1360 demonstrated potent activity against both X4 and R5 tropic HIV-1 strains and showed efficacy against viral variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs)[1].
Mechanism of Action: Inhibition of HIV-1 Integrase
S-1360 is a diketo acid derivative that selectively targets the strand transfer step of HIV-1 DNA integration into the host genome[4]. This process is catalyzed by the viral enzyme integrase, which has two key catalytic activities: 3'-processing and strand transfer. S-1360 acts by binding to the active site of the integrase-viral DNA complex, thereby preventing the covalent linkage of the viral DNA into the host chromosome.
Figure 1: Mechanism of S-1360 action on HIV-1 integration.
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of S-1360.
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Protocol:
-
Reagents:
-
Purified recombinant HIV-1 integrase.
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends.
-
Target DNA.
-
Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
S-1360 or other test compounds.
-
-
Procedure:
-
The 3'-processed oligonucleotide substrate is incubated with purified HIV-1 integrase in the reaction buffer to form a stable complex.
-
S-1360, at various concentrations, is added to the integrase-DNA complex and incubated.
-
The strand transfer reaction is initiated by the addition of the target DNA.
-
The reaction products (integrated DNA) are separated from the substrates by gel electrophoresis.
-
The amount of product is quantified using methods such as autoradiography (if radiolabeled substrates are used) or fluorescence imaging.
-
The IC50 value is calculated as the concentration of S-1360 that inhibits the strand transfer reaction by 50%.
-
Figure 2: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Cell-Based Anti-HIV-1 Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
Protocol:
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and its cytopathic effects.
-
Virus: HIV-1 IIIB strain.
-
Reagents:
-
MT-4 cells.
-
HIV-1 IIIB viral stock.
-
S-1360 or other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., acidified isopropanol).
-
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
Cells are infected with a standardized amount of HIV-1 IIIB in the presence of serial dilutions of S-1360.
-
Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).
-
The plates are incubated for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 5 days).
-
MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, the solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
The EC50 (50% effective concentration) is calculated as the concentration of S-1360 that protects 50% of the cells from virus-induced death.
-
The CC50 (50% cytotoxic concentration) is determined in parallel by treating uninfected cells with the same serial dilutions of S-1360.
-
Figure 3: Workflow for the MTT Cell-Based Anti-HIV-1 Assay.
Resistance Studies
Prolonged exposure of HIV-1 to S-1360 in cell culture led to the emergence of resistant viral strains.
Resistance Selection Protocol:
-
HIV-1 (e.g., IIIB strain) was passaged in a suitable T-cell line (e.g., MT-4 cells) in the presence of gradually increasing concentrations of S-1360[5].
-
Viral replication was monitored by measuring p24 antigen in the culture supernatant.
-
When viral breakthrough was observed, the virus from the culture with the highest concentration of S-1360 was used to infect fresh cells with a further increased concentration of the inhibitor.
-
This process was repeated for multiple passages to select for highly resistant variants.
Genotypic and Phenotypic Analysis of Resistant Strains:
-
Genotypic Analysis: The integrase-coding region of the proviral DNA from resistant strains was amplified by PCR and sequenced to identify mutations[5].
-
Phenotypic Analysis: The susceptibility of the resistant viral strains to S-1360 and other integrase inhibitors was determined using the MTT assay, as described above, to quantify the fold-change in EC50 compared to the wild-type virus[5].
Key Resistance Mutations:
Studies revealed that multiple mutations within the catalytic core domain of the HIV-1 integrase enzyme could confer resistance to S-1360. These included mutations at positions such as T66 and L74[5]. The accumulation of these mutations correlated with a progressive decrease in susceptibility to the drug[5].
Conclusion
The foundational studies on S-1360 were instrumental in validating HIV-1 integrase as a viable therapeutic target. While S-1360 itself did not proceed to market, the knowledge gained from its preclinical evaluation, including its mechanism of action, in vitro potency, and the patterns of resistance development, provided a critical framework for the development of the successful integrase inhibitors that are now a cornerstone of modern antiretroviral therapy. The experimental protocols detailed in this guide represent the standard methodologies of the time and continue to form the basis for the evaluation of new anti-HIV-1 agents.
References
- 1. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of HIV-1 replication that inhibit HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
S-1360 and the HIV-1 Integrase Active Site: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the investigational drug S-1360 and the active site of HIV-1 integrase. S-1360, a potent and selective inhibitor, has been a subject of significant research in the quest for effective antiretroviral therapies. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action of S-1360
S-1360 is classified as an integrase strand transfer inhibitor (INSTI).[1] Its primary mechanism of action is the potent and selective inhibition of the catalytic activity of purified HIV-1 integrase.[2] The HIV-1 integrase enzyme is crucial for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome.[3] This process occurs in two main steps: 3'-processing, where the enzyme removes two nucleotides from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are covalently joined to the host DNA.[1][3]
S-1360, like other diketo acid inhibitors, specifically targets the strand transfer step.[1] These inhibitors are believed to chelate the two divalent magnesium ions (Mg²⁺) that are essential cofactors within the integrase active site.[4][5] This interaction with the metal ions effectively blocks the binding of the host DNA to the enzyme-viral DNA complex, thereby preventing the integration of the viral genome.[6] The binding of diketo acids like S-1360 is significantly enhanced when the integrase is assembled on the viral DNA, indicating a high affinity for the strand transfer complex.[6][7]
dot
Caption: HIV-1 Integration and S-1360 Inhibition Pathway.
Quantitative Analysis of S-1360 Activity
The efficacy of S-1360 has been quantified through various in vitro assays, measuring its inhibitory concentration (IC50), effective concentration (EC50), and cytotoxic concentration (CC50).
| Parameter | Value | Cell Line / Condition | Assay Type | Reference |
| IC50 | 20 nM | Purified HIV-1 Integrase | Biochemical Assay | [2] |
| EC50 | 200 nM | MT-4 cells infected with HIV-1 IIIB | MTT Assay | [2] |
| CC50 | 12 µM | MT-4 cells | MTT Assay | [2] |
Development of Resistance to S-1360
Prolonged exposure of HIV-1 to S-1360 in cell culture has been shown to lead to the development of resistance. This resistance is associated with the accumulation of multiple mutations within the catalytic domain of the integrase enzyme.[8] Key mutations that have been identified include T66I and L74M, which have also been linked to resistance against another diketo acid inhibitor, L-708,906.[8] Studies have shown that with an increasing number of passages in the presence of S-1360, the virus displays a progressively reduced susceptibility to the drug.[8]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay quantitatively measures the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like S-1360.
dot
Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.
Methodology:
-
Plate Preparation: A 96-well plate is coated with a donor substrate DNA, which mimics the end of the viral DNA.[9]
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.[9]
-
Inhibitor Addition: S-1360 or other test compounds are added to the wells at various concentrations.
-
Strand Transfer Initiation: A target substrate DNA, which mimics the host DNA, is added to initiate the strand transfer reaction.[9]
-
Detection: The integrated product is detected using a specific antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.[9]
MT-4/MTT Assay (Cell-Based Antiviral Activity)
This assay is used to determine the antiviral activity of a compound in a cell-based system and to assess its cytotoxicity.
dot
References
- 1. en.hillgene.com [en.hillgene.com]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Anti-Tat MTT assay: a novel anti-HIV drug screening system using the viral regulatory network of replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ablinc.com [ablinc.com]
- 9. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of compounds targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. While the initial query concerned S-1360, it is important to note that S-1360 was an HIV integrase inhibitor whose development was discontinued in 2003. Consequently, specific contemporary efficacy data and detailed protocols for this particular compound are not publicly available. The following protocols are representative of the standard in vitro methods currently employed to assess the efficacy of HIV-1 integrase inhibitors, the class of antiretroviral drugs to which S-1360 belonged.
HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer.[1][2][3][4][5] In vitro assays are essential for the discovery and development of inhibitors that can effectively block these steps. The methods described herein cover both biochemical assays using purified enzyme and cell-based assays that measure the inhibition of viral replication in a more physiologically relevant context.
Data Presentation: Efficacy of Representative HIV-1 Integrase Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized HIV-1 integrase inhibitors against wild-type HIV-1. These values are provided as a reference for comparing the potency of novel compounds.
| Compound | Assay Type | Cell Line / System | Endpoint | IC50 / EC50 (nM) |
| Raltegravir | Cell-based | PBMCs | HIV-1 Replication | 2 - 7 |
| Elvitegravir | Cell-based | Various | HIV-1 Replication | 0.7 - 1.5 |
| Dolutegravir | Cell-based | PBMCs | HIV-1 Replication | 0.21 |
| Bictegravir | Cell-based | T-cell lines / Primary cells | HIV-1 Replication | 1.5 - 2.4 |
| Raltegravir | Biochemical | Cell-free | Strand Transfer | ~30 |
| Elvitegravir | Biochemical | Cell-free | Strand Transfer | 54 |
| Bictegravir | Biochemical | Cell-free | Strand Transfer | ~8.3 |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are compiled from multiple sources for representative purposes.[6][7]
Mandatory Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition
Caption: Mechanism of HIV-1 integrase and the site of action for integrase inhibitors.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for evaluating the in vitro efficacy of HIV-1 integrase inhibitors.
Experimental Protocols
Biochemical HIV-1 Integrase Activity Assay (ELISA-based)
This protocol is based on commercially available non-radioactive HIV-1 Integrase Assay Kits.[8][9]
Principle: This assay quantitatively measures the strand transfer activity of HIV-1 integrase. A biotinylated double-stranded donor substrate (DS) DNA, mimicking the HIV-1 LTR U5 end, is immobilized on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is added, followed by the test inhibitor and a target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin). If the integrase is active, it will ligate the DS DNA to the TS DNA. The integrated TS DNA is then detected using an HRP-labeled antibody against its modification, and the signal is quantified colorimetrically.
Materials:
-
Streptavidin-coated 96-well plate
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor Substrate (DS) DNA
-
Modified Target Substrate (TS) DNA
-
Reaction Buffer
-
Wash Buffer
-
Blocking Buffer
-
HRP-conjugated anti-modification Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compound and known inhibitor (e.g., Raltegravir)
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Pre-warm reaction and blocking buffers to 37°C.
-
Dilute the DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate.
-
Incubate for 30 minutes at 37°C to allow the DS DNA to bind.
-
Wash the wells 5 times with 300 µL of wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.
-
-
Integrase Binding:
-
Wash the wells 3 times with 200 µL of reaction buffer.
-
Dilute the HIV-1 integrase in reaction buffer (e.g., 1:300).
-
Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' controls, which receive 100 µL of reaction buffer).
-
Incubate for 30 minutes at 37°C.
-
-
Inhibitor Addition:
-
Wash the wells 3 times with 200 µL of reaction buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in reaction buffer.
-
Add 50 µL of the compound dilutions to the respective wells. Add 50 µL of reaction buffer to the 'positive control' (enzyme only) and 'negative control' (no enzyme) wells.
-
Incubate for 5 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Add 50 µL of the TS DNA to each well.
-
Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.
-
-
Detection:
-
Wash the wells 5 times with 300 µL of wash buffer.
-
Add 100 µL of the HRP-conjugated antibody (diluted in an appropriate buffer) to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells 5 times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the 'no enzyme' control from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the 'enzyme only' control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based HIV-1 Replication Assay (p24 ELISA)
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system. Target cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the amount of viral replication is quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Target cells (e.g., PHA-stimulated PBMCs from healthy donors)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete RPMI-1640 medium (with 10% FBS, antibiotics, and IL-2 for PBMCs)
-
96-well cell culture plates
-
Test compound and known inhibitor (e.g., Raltegravir)
-
Commercial p24 ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in complete RPMI medium containing IL-2.
-
After stimulation, wash the cells and resuspend them in fresh medium with IL-2 to a concentration of 2 x 10⁶ cells/mL.
-
-
Infection and Treatment:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and positive control in culture medium at 2x the final desired concentration.
-
Add 50 µL of the compound dilutions to the cells.
-
Add the appropriate amount of HIV-1 stock (pre-titrated to give a suitable level of infection) in 50 µL of medium to each well.
-
Include 'uninfected cell' controls (no virus) and 'infected cell' controls (no compound).
-
-
Incubation:
-
Incubate the plates for 7 days in a humidified CO₂ incubator at 37°C.
-
-
p24 Quantification:
-
On day 7, carefully collect the cell culture supernatant from each well.
-
Clarify the supernatant by centrifugation to remove any cells or debris.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate 96-well plate, culture the same number of uninfected cells with the same serial dilutions of the test compound.
-
After 7 days, assess cell viability using a standard method such as MTS or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percent inhibition of p24 production for each compound concentration relative to the 'infected cell' control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
-
These protocols provide a robust framework for the initial in vitro characterization of novel HIV-1 integrase inhibitors. Further mechanism-of-action studies and evaluation against resistant strains are typically performed on promising lead compounds.
References
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. abnova.com [abnova.com]
Cell-Based Assays for Evaluating Antiviral Activity: Application Notes and Protocols
Introduction
Cell-based assays are fundamental tools in virology and drug development for the discovery and characterization of new antiviral agents. These in vitro systems allow for the evaluation of a compound's efficacy in a biologically relevant context, providing crucial data on its ability to inhibit viral replication and its potential cytotoxicity.
This document provides detailed application notes and protocols for several widely used cell-based assays for determining antiviral activity. While the query referenced S-1360, an HIV integrase inhibitor whose development was discontinued in 2003[1], the following protocols will focus on assays for influenza virus as a representative and highly relevant model for evaluating antiviral compounds. These methodologies are broadly applicable to a wide range of viruses with appropriate modifications.
The primary assays covered include the Plaque Reduction Assay, the Virus Yield Reduction Assay, and Reporter Gene Assays. Each section includes the principle of the assay, a detailed step-by-step protocol, and guidance on data analysis.
Quantitative Data Summary
The efficacy and toxicity of an antiviral compound are typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The EC50 is the concentration of a drug that results in a 50% reduction in viral activity, while the CC50 is the concentration that causes a 50% reduction in cell viability[2][3][4][5]. The ratio of CC50 to EC50 is the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for viral targets over host cells[3].
Table 1: Antiviral Activity and Cytotoxicity of a Hypothetical Compound (Compound X)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.5 | >100 | >200 |
| Influenza A/H3N2 | MDCK | Yield Reduction | 0.8 | >100 | >125 |
| Influenza B | MDCK | Reporter Gene | 1.2 | >100 | >83 |
Application Note 1: Plaque Reduction Assay
Principle
The plaque reduction assay is a classic and widely used method to determine the titer of infectious virus particles and to evaluate the inhibitory activity of antiviral compounds[6][7][8]. In this assay, a confluent monolayer of host cells is infected with a known dilution of virus. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized areas of infected and dead cells, known as plaques, which can be visualized by staining[7][9]. The antiviral activity of a compound is determined by the reduction in the number or size of plaques in the presence of the compound compared to an untreated control.
Experimental Protocol
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in serum-free medium containing an appropriate concentration of TPCK-trypsin (e.g., 2 µg/mL).
-
-
Virus Infection:
-
On the day of the experiment, wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).
-
Prepare dilutions of the virus stock in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of the compound dilutions (or medium for the virus control). Incubate this mixture for 1 hour at 37°C.
-
Add 200 µL of the virus-compound mixture to each well and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying out[9].
-
-
Overlay and Incubation:
-
After the incubation period, aspirate the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 2X Eagle's Minimum Essential Medium mixed with 1.8% agarose) containing the corresponding concentration of the test compound[7].
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible[9].
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 10% neutral buffered formalin to each well and incubating for at least 1 hour[9].
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 5-10 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
Data Analysis
Calculate the percentage of plaque reduction for each compound concentration using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100
The EC50 value can then be determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. S 1360 - AdisInsight [adisinsight.springer.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Influenza virus plaque assay [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
Determining the Potency of BACE1 Inhibitors: A Guide to IC50 Measurement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beta-secretase 1 (BACE1), an aspartyl protease, plays a pivotal role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's disease.[2] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the development of disease-modifying treatments for this neurodegenerative disorder.[3] A critical parameter in the characterization of BACE1 inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzymatic activity of BACE1 by 50%.[4] This document provides detailed protocols for determining the IC50 of BACE1 inhibitors using both enzymatic and cell-based assays.
Key Concepts in IC50 Determination
The IC50 value is a fundamental measure of a drug's potency. It is typically determined by performing a dose-response experiment where the activity of the enzyme is measured at a range of inhibitor concentrations. The resulting data are then plotted, and the IC50 is calculated from the sigmoidal curve.[5]
Logical Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of a BACE1 inhibitor.
I. Enzymatic Assays for BACE1 IC50 Determination
Enzymatic assays utilize purified or recombinant BACE1 enzyme and a synthetic substrate to directly measure the inhibitory effect of a compound on enzyme activity.
A. Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: This assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the pair, resulting in an increase in fluorescence.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5, containing 0.05% Tween-20.
-
BACE1 Enzyme: Recombinant human BACE1 (final concentration typically 0.5-1 nM).
-
FRET Substrate: A peptide substrate such as (Europium)-CEVNLDAEFK(Qsy7) (final concentration typically 10-20 µM).[6]
-
Inhibitor: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of BACE1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
B. Fluorescence Polarization (FP) Assay
Principle: This method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate. When the small fluorescent substrate is cleaved by BACE1, the resulting smaller fragments tumble more rapidly in solution, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate (pH 4.8), 100 mM NaCl, 0.05% BSA, and 0.05% Pluronic F-127.[7]
-
BACE1 Enzyme: Recombinant BACE1 (final concentration ~20 nM).[7]
-
FP Substrate: A fluorescently labeled biotinylated peptide substrate (e.g., biotin-SEVNLVDAEFR-K(MR121)-RR, final concentration ~150 nM).[7]
-
Inhibitor: Prepare serial dilutions in assay buffer.
-
-
Assay Procedure:
-
Add BACE1 enzyme to the wells containing the inhibitor dilutions and equilibrate for 30 minutes.[7]
-
Start the enzymatic reaction by adding the fluorescently labeled substrate.[7]
-
Incubate for 45 minutes at 37°C.[7]
-
Stop the reaction by adding streptavidin.[7]
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each inhibitor concentration.
-
Determine the IC50 value by plotting the data and fitting to a sigmoidal dose-response curve.
-
BACE1 Cleavage of APP Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
II. Cell-Based Assays for BACE1 IC50 Determination
Cell-based assays measure the inhibition of BACE1 activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
A. Cellular Aβ Reduction Assay
Principle: This assay measures the reduction of secreted Aβ levels in the conditioned media of cells overexpressing APP after treatment with a BACE1 inhibitor.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line that stably overexpresses human APP, such as HEK293-APP or SH-SY5Y-APP.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BACE1 inhibitor in cell culture media.
-
Replace the existing media with the media containing the inhibitor dilutions.
-
Incubate the cells for a defined period (e.g., 16-24 hours).
-
-
Aβ Measurement:
-
Collect the conditioned media from each well.
-
Measure the concentration of Aβ40 or Aβ42 in the media using a specific enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence assay.[2]
-
-
Data Analysis:
-
Calculate the percent reduction in Aβ levels for each inhibitor concentration compared to a vehicle-treated control.
-
Plot the percent reduction against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50.
-
Cellular Assay Workflow
Caption: Workflow for a cell-based Aβ reduction assay.
Data Presentation
The quantitative data from IC50 determination experiments should be summarized in a clear and structured table for easy comparison of different inhibitors or conditions.
| Compound | Enzymatic IC50 (nM) [Assay Type] | Cellular IC50 (nM) [Cell Line] | Selectivity (vs. BACE2) | Selectivity (vs. Cathepsin D) |
| Inhibitor X | 12 [FRET] | 50 [HEK293-APP] | >100-fold | >500-fold |
| Inhibitor Y | 5 [FP] | 25 [SH-SY5Y-APP] | >200-fold | >1000-fold |
| Verubecestat | 2 [FRET] | 15 [HEK293-APP] | >150-fold | >1000-fold |
Note: The values presented in this table are for illustrative purposes and do not represent actual data for a specific compound named "S-1360" as it is not a known BACE1 inhibitor.
Conclusion
The accurate determination of IC50 values is essential for the preclinical evaluation and optimization of BACE1 inhibitors. The choice of assay, whether enzymatic or cell-based, will depend on the stage of drug discovery and the specific questions being addressed. Enzymatic assays are well-suited for high-throughput screening and initial structure-activity relationship studies, while cell-based assays provide a more comprehensive understanding of a compound's potency in a biological system. By following these detailed protocols, researchers can obtain reliable and reproducible IC50 data to guide the development of novel therapeutics for Alzheimer's disease.
References
- 1. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for S-1360 Resistance Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is an investigational antiviral compound belonging to the class of HIV integrase inhibitors.[1] While its clinical development was discontinued, the methodologies for profiling resistance to S-1360 serve as a valuable model for characterizing resistance to other novel antiviral and anticancer agents. Understanding the mechanisms by which pathogens or cancer cells develop resistance to a therapeutic agent is crucial for anticipating clinical challenges, developing second-generation inhibitors, and designing effective combination therapies.[2]
These application notes provide a comprehensive guide to designing and executing experiments for in vitro profiling of resistance to S-1360, adaptable for other targeted therapies. The protocols outlined below cover the generation of drug-resistant cell lines, phenotypic characterization of resistance, and genotypic analysis to identify resistance-conferring mutations.
Generation of S-1360 Resistant Cell Lines
The foundational step in resistance profiling is the development of cell lines that can proliferate in the presence of drug concentrations that are lethal to the parental, sensitive cell line. The most common method for generating drug-resistant cell lines involves continuous exposure to the drug over an extended period.[3][4]
Protocol 1: Generation of Resistant Cell Lines by Dose Escalation
This method involves gradually increasing the concentration of S-1360 in the cell culture medium, allowing for the selection and expansion of cells with increasing levels of resistance. This process can take 6-12 months or longer.
Materials:
-
Parental HIV-infected T-cell line (e.g., MT-4, H9) or relevant cancer cell line
-
Complete cell culture medium
-
S-1360 stock solution
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
CO2 incubator
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of S-1360 on the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Culture: Begin by culturing the parental cells in the presence of S-1360 at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cell culture for signs of cytotoxicity. Initially, a significant portion of the cells will die.
-
Allow for Recovery: Maintain the culture, replacing the medium with fresh S-1360-containing medium every 3-4 days, until the cell population recovers and resumes proliferation.
-
Dose Escalation: Once the cells are stably growing at the initial concentration, double the concentration of S-1360.
-
Repeat Selection: Repeat steps 3-5, gradually increasing the drug concentration. The stepwise increase in concentration should be guided by the cellular response; smaller increments may be necessary if significant cell death occurs.[4]
-
Isolate Resistant Clones: Once cells are able to proliferate in the presence of a significantly higher concentration of S-1360 (e.g., 10-fold to 100-fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Confirm Resistance: Characterize the resistance level of the selected cell lines by determining the new IC50 value (see Protocol 2). A significant increase in the IC50 value compared to the parental line confirms the development of resistance.[4]
Phenotypic Characterization of Resistance
Phenotypic assays directly measure the susceptibility of cells or viruses to a drug. These assays are essential for quantifying the level of resistance.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This assay determines the concentration of S-1360 required to inhibit cell growth by 50% (IC50).
Materials:
-
Parental and S-1360 resistant cell lines
-
96-well plates
-
S-1360 serial dilutions
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a series of increasing concentrations of S-1360. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Add Reagent: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Absorbance: Measure the optical density (OD) using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability data against the log of the drug concentration and use non-linear regression to determine the IC50 value.[5]
Protocol 3: Viral Plaque Reduction Assay (for antiviral profiling)
This assay measures the concentration of S-1360 required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line permissive to HIV infection
-
Parental and resistant HIV strains
-
S-1360 serial dilutions
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a standardized amount of either the parental or resistant virus in the presence of varying concentrations of S-1360.
-
Overlay: After a 1-2 hour adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding S-1360 concentration.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix and stain the cells with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Genotypic Characterization of Resistance
Genotypic assays identify the specific genetic mutations that confer drug resistance. For HIV, this typically involves sequencing the target gene, in this case, the integrase gene.[6][7]
Protocol 4: HIV Integrase Gene Sequencing
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers specific for the HIV integrase gene
-
Taq polymerase
-
DNA sequencing equipment and reagents
Procedure:
-
RNA Extraction: Extract viral RNA from the supernatant of cultured parental and resistant HIV strains.
-
Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the integrase gene from the cDNA using specific primers.
-
DNA Sequencing: Sequence the PCR products using automated DNA sequencing methods.
-
Sequence Analysis: Compare the integrase gene sequences from the resistant viruses to the parental (wild-type) sequence to identify mutations. Known resistance mutations for other integrase inhibitors can serve as a reference.
Data Presentation
Quantitative data from the resistance profiling experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Phenotypic Susceptibility of Parental and S-1360 Resistant Cell Lines
| Cell Line/Virus Strain | IC50 / EC50 (nM) | Fold-Resistance (IC50/EC50 Resistant / IC50/EC50 Parental) |
| Parental | [Insert Value] | 1 |
| S-1360 Resistant Clone 1 | [Insert Value] | [Calculate Value] |
| S-1360 Resistant Clone 2 | [Insert Value] | [Calculate Value] |
| ... | ... | ... |
Table 2: Genotypic Analysis of S-1360 Resistant HIV Strains
| Virus Strain | Integrase Gene Mutations | Associated with Resistance to other Integrase Inhibitors? |
| Parental | Wild-type | N/A |
| S-1360 Resistant 1 | [e.g., G140S, Q148H] | [Yes/No/Unknown] |
| S-1360 Resistant 2 | [e.g., N155H] | [Yes/No/Unknown] |
| ... | ... | ... |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
Caption: S-1360 mechanism of action within the HIV lifecycle.
Caption: Experimental workflow for S-1360 resistance profiling.
Caption: Logical relationships of S-1360 resistance mechanisms.
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the in vitro characterization of resistance to S-1360 and can be readily adapted for other targeted therapeutic agents. By combining methods for generating resistant cell lines with comprehensive phenotypic and genotypic analyses, researchers can gain critical insights into the mechanisms of drug resistance, which is essential for the development of more durable and effective therapies.
References
- 1. S 1360 - AdisInsight [adisinsight.springer.com]
- 2. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cytotoxicity of a BCL-2 Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the cytotoxic effects of a potent BCL-2 inhibitor on cancer cell lines. The methodologies outlined herein are fundamental for the preclinical evaluation of novel anti-cancer agents targeting the BCL-2-mediated apoptotic pathway.
Introduction
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, or programmed cell death. In many cancers, BCL-2 is overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.[1][2] BCL-2 inhibitors are a class of targeted therapies that restore the natural process of apoptosis in cancer cells by binding to and inhibiting the function of the BCL-2 protein.[1][2][3]
Assessing the cytotoxicity of novel BCL-2 inhibitors is a critical step in the drug development process. These in vitro assays provide essential data on the compound's efficacy, potency (IC50), and selectivity across different cancer cell lines. The following protocols describe standard methods for quantifying the cytotoxic effects of a BCL-2 inhibitor.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.
Table 1: Cell Viability Data
| Cell Line | Treatment Group | Concentration (µM) | % Viability (Mean ± SD) |
| Cell Line A | Vehicle Control | 0 | 100 ± 4.2 |
| BCL-2 Inhibitor | 0.01 | 95.3 ± 5.1 | |
| 0.1 | 78.6 ± 3.8 | ||
| 1 | 52.1 ± 4.5 | ||
| 10 | 23.4 ± 2.9 | ||
| 100 | 5.7 ± 1.8 | ||
| Cell Line B | Vehicle Control | 0 | 100 ± 3.9 |
| BCL-2 Inhibitor | 0.01 | 98.2 ± 4.7 | |
| 0.1 | 85.1 ± 5.3 | ||
| 1 | 60.9 ± 4.1 | ||
| 10 | 35.8 ± 3.2 | ||
| 100 | 8.2 ± 2.1 |
Table 2: IC50 Values
| Cell Line | BCL-2 Inhibitor IC50 (µM) | 95% Confidence Interval |
| Cell Line A | 1.25 | 0.98 - 1.57 |
| Cell Line B | 2.78 | 2.15 - 3.59 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
BCL-2 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the BCL-2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BCL-2 inhibitor stock solution (in DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Compound Treatment: Prepare serial dilutions of the BCL-2 inhibitor in complete medium. Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
LDH Release Measurement:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Mandatory Visualizations
BCL-2 Signaling Pathway
Caption: BCL-2 signaling pathway and the mechanism of BCL-2 inhibitors.
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of a BCL-2 inhibitor.
References
- 1. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]
- 2. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Application of S-1360 in HIV-1 Integrase Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer.[1] As an essential viral enzyme with no human homolog, HIV-1 integrase is a prime target for antiretroviral drug development. S-1360 is a potent and selective inhibitor of HIV-1 integrase, belonging to the class of diketo acid derivatives.[2][3] It specifically inhibits the strand transfer step of the integration process.[4][5] These application notes provide detailed protocols for utilizing S-1360 in HIV-1 integrase enzymatic assays to evaluate its inhibitory activity and characterize its mechanism of action.
Quantitative Data Summary
The inhibitory activities of S-1360 against HIV-1 integrase and viral replication are summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Integrase Catalytic Activity) | 20 nM | Purified recombinant HIV-1 integrase | [2] |
| EC50 (Antiviral Activity) | 200 nM | MT-4 cells infected with HIV-1 IIIB | [2] |
| CC50 (Cytotoxicity) | 12 µM | MT-4 cells | [2] |
Abbreviations:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.
Mechanism of Action: Strand Transfer Inhibition
HIV-1 integrase catalyzes the integration of viral DNA into the host genome in a two-step process. First, in the 3'-processing step, the enzyme removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[1] S-1360 and other diketo acid inhibitors act by binding to the active site of the integrase enzyme, specifically within the pre-integration complex formed by the enzyme and the viral DNA ends. This binding chelates essential metal ions (typically Mg2+ or Mn2+) in the active site, thereby preventing the subsequent binding of the target host DNA and inhibiting the strand transfer reaction.[4][6]
Caption: Mechanism of S-1360 inhibition of HIV-1 integrase strand transfer.
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay (Non-Radioactive, 96-well Plate Format)
This protocol describes a common method for assessing the strand transfer inhibitory activity of compounds like S-1360 in a high-throughput format.[7]
Materials:
-
Recombinant full-length HIV-1 Integrase
-
S-1360 (or other test compounds) dissolved in DMSO
-
Biotin-labeled Donor Substrate (DS) DNA duplex mimicking the HIV-1 LTR U5 end
-
Target Substrate (TS) DNA duplex with a 3'-end modification (e.g., Digoxigenin)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2, 0.05% NP-40)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
HRP-conjugated anti-Digoxigenin antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Workflow Diagram:
Caption: Workflow for the non-radioactive HIV-1 integrase strand transfer assay.
Procedure:
-
Plate Preparation:
-
Dilute the biotin-labeled DS DNA in Assay Buffer and add to the wells of the streptavidin-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for binding.
-
Wash the wells three times with Wash Buffer to remove unbound DS DNA.
-
Add Blocking Buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with Wash Buffer.
-
-
Enzyme and Inhibitor Addition:
-
Prepare serial dilutions of S-1360 (or other test compounds) in Assay Buffer. Also prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Dilute the recombinant HIV-1 integrase in Assay Buffer.
-
Add the diluted integrase to each well, followed by the addition of the S-1360 dilutions or controls.
-
Incubate for 30-60 minutes at 37°C to allow for inhibitor binding to the enzyme-DNA complex.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding the TS DNA to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the wells three times with Wash Buffer to remove unintegrated TS DNA.
-
Add the HRP-conjugated anti-Digoxigenin antibody diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with Wash Buffer.
-
Add TMB Substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each S-1360 concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the S-1360 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gel-Based HIV-1 Integrase Assay (3'-Processing and Strand Transfer)
This protocol allows for the simultaneous assessment of both 3'-processing and strand transfer activities and their inhibition by compounds like S-1360. This method typically uses a radioactively labeled DNA substrate.
Materials:
-
Recombinant full-length HIV-1 Integrase
-
S-1360 (or other test compounds) dissolved in DMSO
-
Oligonucleotide substrate mimicking one LTR end, 5'-end labeled with 32P
-
Unlabeled complementary oligonucleotide
-
Target plasmid DNA (e.g., pGEM)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2 or MgCl2)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or autoradiography film
Workflow Diagram:
Caption: Workflow for the gel-based HIV-1 integrase assay.
Procedure:
-
Substrate Preparation:
-
Anneal the 32P-labeled oligonucleotide with its unlabeled complement to form the double-stranded DNA substrate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Assay Buffer, S-1360 (at various concentrations) or DMSO vehicle control, and recombinant HIV-1 integrase.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 32P-labeled DNA substrate and the target plasmid DNA.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
-
Data Analysis:
-
The full-length substrate, the 3'-processed product (two nucleotides shorter), and the strand transfer products (higher molecular weight bands) will be resolved on the gel.
-
Quantify the band intensities for each product using densitometry software.
-
Calculate the percentage of 3'-processing and strand transfer relative to the total DNA in each lane.
-
Determine the inhibitory effect of S-1360 on each step by comparing the product formation in the presence of the inhibitor to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 for each reaction. S-1360 is expected to show potent inhibition of the strand transfer products with minimal effect on the 3'-processed product.
-
Conclusion
S-1360 is a valuable tool for studying the mechanism of HIV-1 integrase and for screening for novel integrase inhibitors. The protocols provided here offer robust methods for quantifying the inhibitory activity of S-1360 and similar compounds against the strand transfer reaction catalyzed by HIV-1 integrase. The choice between a plate-based or gel-based assay will depend on the specific research needs, with the former being more suitable for high-throughput screening and the latter providing more detailed mechanistic information.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for In Vitro Pharmacokinetic Profiling of S-1360
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential in vitro assays for characterizing the pharmacokinetic properties of the investigational compound S-1360. The following protocols are foundational for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, providing critical data to inform further development.
Metabolic Stability of S-1360 in Human Liver Microsomes
Application: To determine the intrinsic clearance of S-1360, which predicts its metabolic rate in the liver. A high clearance rate may indicate poor bioavailability and a short duration of action.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of S-1360 in a suitable organic solvent (e.g., DMSO, acetonitrile).[1] The final concentration of the organic solvent in the incubation should not exceed 0.5% for DMSO or 1% for acetonitrile.[1]
-
Thaw pooled human liver microsomes (20 mg/mL) on ice immediately before use.[1]
-
Prepare a 10 mM NADPH regenerating solution.
-
-
Incubation:
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[2]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of S-1360 using a validated LC-MS/MS method.
-
Data Presentation:
Table 1: Illustrative Metabolic Stability of S-1360 in Human Liver Microsomes
| Time (min) | S-1360 Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Data Analysis: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percentage of S-1360 remaining versus time. The intrinsic clearance (Clint) can then be calculated using the following equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Workflow Diagram:
Caption: Workflow for the metabolic stability assay of S-1360.
Plasma Protein Binding of S-1360
Application: To determine the fraction of S-1360 bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Experimental Protocol:
-
Apparatus Setup:
-
Use a rapid equilibrium dialysis (RED) device.[3]
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a stock solution of S-1360 and spike it into pooled human plasma at the desired concentration (e.g., 1 µM).
-
Prepare dialysis buffer (phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of S-1360 in each sample using a validated LC-MS/MS method.
-
Data Presentation:
Table 2: Illustrative Plasma Protein Binding of S-1360
| Compartment | S-1360 Concentration (ng/mL) |
| Plasma (Donor) | 950 |
| Buffer (Receiver) | 50 |
Data Analysis: The percentage of S-1360 bound to plasma proteins is calculated as follows:
% Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100
The fraction unbound (fu) is calculated as:
fu = Buffer Conc. / Plasma Conc.
Workflow Diagram:
Caption: Workflow for the plasma protein binding assay of S-1360.
Caco-2 Permeability of S-1360
Application: To assess the intestinal permeability of S-1360 and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).[6] This assay is a good predictor of oral drug absorption.[6]
Experimental Protocol:
-
Cell Culture:
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A-B) Permeability: Add S-1360 to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.[8]
-
Basolateral to Apical (B-A) Permeability: Add S-1360 to the basolateral (donor) side and collect samples from the apical (receiver) side at various time points.[8]
-
To investigate P-gp involvement, perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[6]
-
-
Sample Analysis:
-
Determine the concentration of S-1360 in the collected samples using a validated LC-MS/MS method.
-
Data Presentation:
Table 3: Illustrative Caco-2 Permeability of S-1360
| Parameter | Value |
| Papp (A-B) (cm/s) | 1.5 x 10⁻⁶ |
| Papp (B-A) (cm/s) | 6.0 x 10⁻⁶ |
| Efflux Ratio (Papp B-A / Papp A-B) | 4.0 |
| Papp (A-B) with Verapamil (cm/s) | 5.5 x 10⁻⁶ |
| Efflux Ratio with Verapamil | 1.1 |
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter. A reduction of the efflux ratio in the presence of an inhibitor confirms this.
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay of S-1360.
Cytochrome P450 (CYP) Inhibition by S-1360
Application: To assess the potential of S-1360 to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9] Inhibition of these enzymes can lead to drug-drug interactions (DDIs).[9][10]
Experimental Protocol:
-
Reagents:
-
Human liver microsomes or recombinant human CYP enzymes.[11]
-
CYP-specific probe substrates and their corresponding metabolites.
-
S-1360 at a range of concentrations.
-
NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, incubate human liver microsomes, a CYP-specific probe substrate, and S-1360 at various concentrations.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Analysis:
-
Terminate the reaction with a quenching solution.
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
Data Presentation:
Table 4: Illustrative IC₅₀ Values for S-1360 Inhibition of Major CYP Isoforms
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 25 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | 15 |
Data Analysis: The IC₅₀ value, the concentration of S-1360 that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition versus the logarithm of the S-1360 concentration. A low IC₅₀ value indicates a higher potential for drug-drug interactions.
Signaling Pathway Diagram:
Caption: Inhibition of a CYP enzyme by S-1360.
Drug Transporter Interaction Studies for S-1360
Application: To determine if S-1360 is a substrate or inhibitor of key drug transporters, which can influence its absorption, distribution, and excretion, and mediate drug-drug interactions.[12][13]
Experimental Protocol:
-
Cell Lines:
-
Utilize cell lines overexpressing specific uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) or efflux (e.g., P-gp, BCRP) transporters.[14]
-
-
Substrate Assessment:
-
Incubate the transporter-expressing cells with radiolabeled or unlabeled S-1360.
-
Measure the intracellular accumulation of S-1360 in the presence and absence of known inhibitors of the transporter.
-
A significantly higher uptake in the expressing cells compared to control cells, which is inhibited by a known inhibitor, indicates that S-1360 is a substrate.
-
-
Inhibition Assessment:
-
Incubate the transporter-expressing cells with a known probe substrate for the transporter in the presence of varying concentrations of S-1360.
-
Measure the uptake of the probe substrate.
-
A decrease in the transport of the probe substrate with increasing concentrations of S-1360 indicates inhibition.
-
Data Presentation:
Table 5: Illustrative Transporter Interaction Profile for S-1360
| Transporter | Substrate (Yes/No) | IC₅₀ (µM) |
| OATP1B1 | No | > 50 |
| OATP1B3 | No | > 50 |
| P-gp | Yes | 12 |
| BCRP | Yes | 8 |
Logical Relationship Diagram:
Caption: Assessment of S-1360 as a transporter substrate or inhibitor.
References
- 1. mercell.com [mercell.com]
- 2. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. bioivt.com [bioivt.com]
- 5. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Evaluation of drug-transporter interactions using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-1360 as a Reference Compound in HIV-1 Integrase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is essential for the establishment of a productive and persistent infection.[1] As such, HIV-1 integrase has emerged as a key target for the development of antiretroviral drugs. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral agents that effectively block this integration step. S-1360 is a potent and selective diketo acid derivative that functions as an HIV-1 integrase strand transfer inhibitor.[2] It was one of the first INSTIs to enter clinical development and serves as an important reference compound in the screening and characterization of new integrase inhibitors.[2]
Mechanism of Action
S-1360 exerts its inhibitory effect by binding to the active site of HIV-1 integrase.[3] The integrase enzyme, complexed with the viral DNA ends, contains two essential divalent metal ions (typically Mg2+ or Mn2+) in its catalytic core. S-1360's characteristic diketo acid motif chelates these two metal ions, preventing the catalytic strand transfer reaction.[3] This action blocks the covalent joining of the viral DNA to the host chromosome, thereby halting the HIV-1 replication cycle.[1][4]
Signaling Pathway of HIV-1 Integration and Inhibition by S-1360
Caption: S-1360 inhibits the strand transfer step of HIV-1 integration.
Application of S-1360 as a Reference Compound
S-1360 is an invaluable tool in the discovery and development of new HIV-1 integrase inhibitors. Its well-characterized potency and mechanism of action make it an ideal positive control in a variety of screening assays. By comparing the activity of novel compounds to that of S-1360, researchers can:
-
Validate assay performance: Consistent IC50 or EC50 values for S-1360 indicate that an assay is running correctly and reproducibly.
-
Rank the potency of new compounds: The relative activity of test compounds against S-1360 provides a benchmark for their potential efficacy.
-
Characterize the mechanism of action: Comparing inhibition profiles can help determine if a new compound shares a similar mechanism with S-1360.
-
Assess resistance profiles: S-1360 can be used to phenotype viral isolates with suspected integrase resistance mutations.
Quantitative Data for S-1360
The following table summarizes key quantitative data for S-1360, providing a baseline for its activity in various assays.
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (Purified Integrase) | 20 nM | Biochemical strand transfer assay | [5] |
| EC50 (Antiviral Activity) | 200 nM | MT-4 cells (HIV-1 IIIB) | [5] |
| CC50 (Cytotoxicity) | 12 µM | MT-4 cells | [5] |
| Fold Resistance | |||
| 30 passages | 4-fold | HIV-1 IIIB in cell culture | [2] |
| 50 passages | 8-fold | HIV-1 IIIB in cell culture | [2] |
| 70 passages | >62-fold | HIV-1 IIIB in cell culture | [2] |
Experimental Protocols
Detailed methodologies for key experiments using S-1360 as a reference compound are provided below.
HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Workflow for Integrase Strand Transfer Assay
Caption: Workflow for a typical HIV-1 integrase strand transfer assay.
Materials:
-
Purified recombinant HIV-1 integrase
-
Biotinylated donor substrate DNA
-
Digoxigenin (DIG)-labeled target substrate DNA
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)
-
S-1360 (positive control)
-
DMSO (negative control)
-
Streptavidin-coated 96-well plates
-
Anti-Digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Protocol:
-
Compound Plating: In a 96-well polypropylene plate, add 1 µL of test compounds, S-1360 (serially diluted, e.g., from 10 µM to 0.1 nM), or DMSO to the appropriate wells.
-
Enzyme Addition: Add 16 µL of a mixture containing HIV-1 integrase in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the integrase.
-
Substrate Addition: Add 20 µL of a mixture containing the biotinylated donor DNA and DIG-labeled target DNA to each well.
-
Strand Transfer Reaction: Incubate the plate for 18 hours at 37°C.
-
Capture: Stop the reaction and transfer the contents of each well to a streptavidin-coated 96-well plate.
-
Binding: Incubate for 1 hour at 37°C to allow the biotinylated DNA (both unreacted donor and strand transfer products) to bind to the plate.
-
Washing: Wash the plate multiple times with a suitable wash buffer to remove unbound reagents.
-
Detection Antibody: Add anti-Digoxigenin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add HRP substrate to each well and incubate at room temperature until sufficient color develops.
-
Stop Reaction: Add stop solution to each well.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell-Based Antiviral Assay (MT-4/MTT Assay)
This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.
Workflow for MT-4/MTT Antiviral Assay
Caption: Workflow for the MT-4/MTT cell-based antiviral assay.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
S-1360 (positive control)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% Triton X-100 in acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compounds or S-1360 to the appropriate wells. Include wells with cells and medium only (cell control) and wells with cells, virus, and no compound (virus control). To determine cytotoxicity (CC50), prepare a parallel plate without adding the virus.
-
Virus Infection: Add 50 µL of an appropriate dilution of HIV-1 stock to all wells except the cell control wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell protection for the antiviral assay and the percentage of cell viability for the cytotoxicity assay. Determine the EC50 (effective concentration protecting 50% of cells from viral cytopathic effect) and CC50 (cytotoxic concentration reducing cell viability by 50%) values by non-linear regression.
Resistance Profiling
S-1360 is also utilized in the selection and characterization of HIV-1 resistance.[2] Prolonged exposure of HIV-1 to S-1360 in cell culture can lead to the emergence of resistant viral strains.[2] Genotypic analysis of these resistant strains can identify mutations in the integrase gene that confer resistance. Phenotypic assays, such as the MT-4/MTT assay, can then be used to quantify the fold-change in susceptibility of these mutant viruses to S-1360 and other integrase inhibitors.
Key Resistance Mutations Associated with S-1360:
The accumulation of multiple mutations in the integrase catalytic domain is associated with increasing levels of resistance to S-1360.[2]
Conclusion
S-1360 is a foundational tool for researchers in the field of HIV-1 integrase inhibitor discovery. Its use as a reference compound in the assays described in these application notes allows for the robust screening, characterization, and comparison of novel antiretroviral candidates. The provided protocols and data serve as a guide for the implementation of these essential experiments in the drug development pipeline.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mutations in human immunodeficiency virus-1 integrase confer resistance to the clinical trial drug S-1360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 5. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory procedures for handling and storing S-1360
Preliminary Note: Initial searches for a specific pharmaceutical compound or laboratory chemical designated as "S-1360" did not yield specific handling, storage, or stability data relevant to a research and drug development audience. The search results included safety data sheets for various industrial products with similar numerical identifiers, general guidelines for chemical stability testing, and fictional entities.
Without specific information on the physicochemical properties, formulation, and intended use of "S-1360," it is not possible to provide detailed, accurate, and reliable application notes and protocols. The following content is therefore a generalized template based on best practices for handling and storing novel research compounds. This information must be adapted and verified with specific data for the actual compound S-1360 once its identity is clarified.
General Handling and Storage Recommendations
Proper handling and storage are critical to ensure the integrity and stability of research compounds. The following are general best practices.
Personal Protective Equipment (PPE)
All personnel handling S-1360 should wear appropriate PPE to minimize exposure and ensure safety.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling powders or volatile solutions.
General Storage Conditions
The stability of a compound is highly dependent on its storage conditions. The following table outlines general storage recommendations. Specific conditions for S-1360 should be determined through stability studies.
| Storage Condition | Temperature Range | Humidity | Light Exposure | Recommended For |
| Room Temperature | 20-25 °C | Ambient | Protected from light | Short-term storage of stable compounds |
| Refrigerated | 2-8 °C | Low | In a light-protective container | Mid- to long-term storage |
| Frozen | -20 °C | Very Low | In a light-protective container | Long-term storage |
| Ultra-Low Temperature | -80 °C | Very Low | In a light-protective container | Very long-term storage of sensitive compounds |
Experimental Protocols (Template)
The following are template protocols for common laboratory procedures. These must be customized with specific concentrations, solvents, and other parameters relevant to S-1360.
Reconstitution of Lyophilized S-1360
-
Preparation: Allow the vial of lyophilized S-1360 to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, sterile water, ethanol) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature (typically -20 °C or -80 °C).
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the S-1360 stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Use: Use the freshly prepared working solution immediately. Do not store diluted solutions for extended periods unless stability data indicates it is acceptable.
Visualizations
The following diagrams illustrate general workflows and decision processes in a laboratory setting.
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Workflow for preparing S-1360 solutions.
Disclaimer: The information provided above is a general template and should not be considered as a definitive guide for handling and storing "S-1360." It is imperative to obtain a specific Safety Data Sheet (SDS) and any available technical data sheets for the compound to establish safe and effective laboratory procedures. All experimental work should be conducted in accordance with institutional safety guidelines and regulations.
Troubleshooting & Optimization
Technical Support Center: Overcoming Pharmacokinetic Challenges of S-1360
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address pharmacokinetic (PK) problems encountered during the experimental evaluation of S-1360, an HIV-1 integrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower systemic exposure of S-1360 in our human studies compared to preclinical animal models. What are the potential reasons for this discrepancy?
A1: This is a noted challenge with S-1360. While preclinical studies in rats and dogs showed good bioavailability (93.7% and 75.1%, respectively), human trials have reported unexpectedly low systemic exposure. Several factors could contribute to this interspecies difference:
-
Extensive First-Pass Metabolism: S-1360 may be subject to significant metabolism in the gut wall and/or liver before it reaches systemic circulation.[1][2] The metabolic pathways and the activity of specific enzymes can vary considerably between species.
-
Efflux Transporter Activity: S-1360 might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in the human intestine and can pump the drug back into the gut lumen, thereby reducing its net absorption.[3][4]
-
Poor Solubility in Human Gastrointestinal Fluids: The physicochemical properties of S-1360 may lead to poor dissolution and solubility in the specific pH and fluid composition of the human gastrointestinal tract.
Q2: What initial steps should we take to investigate the cause of low bioavailability of S-1360 in our experiments?
A2: A systematic approach is crucial to pinpoint the root cause. We recommend the following experimental workflow:
Caption: Workflow for investigating low bioavailability of S-1360.
Q3: How can we determine if S-1360 is a substrate for P-glycoprotein or other efflux transporters?
A3: The Caco-2 permeability assay is a standard in vitro model for this purpose. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium expressing various transporters, including P-gp.
-
Experimental Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system.
-
Allow the cells to differentiate and form a confluent monolayer with tight junctions.
-
Measure the transport of S-1360 from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux.
-
To confirm the involvement of a specific transporter like P-gp, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that S-1360 is a substrate.
-
Q4: What formulation strategies can be employed to improve the oral bioavailability of S-1360?
A4: If poor solubility or dissolution is identified as a key issue, several formulation strategies can be explored:
-
Nanocrystal Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. This can be achieved through techniques like wet media milling.
-
Lipid-Based Formulations: Incorporating S-1360 into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and potentially bypass first-pass metabolism by promoting lymphatic uptake.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing S-1360 in a polymeric carrier in an amorphous state can improve its solubility and dissolution rate compared to the crystalline form.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic parameters between subjects.
| Potential Cause | Troubleshooting Step | Experimental Protocol/Rationale |
| Genetic polymorphisms in metabolizing enzymes or transporters | Genotype subjects for common polymorphisms in relevant genes (e.g., CYP3A4, ABCB1 for P-gp). | Correlate pharmacokinetic data with genotype to identify potential associations. |
| Food effects | Conduct pharmacokinetic studies in both fasted and fed states. | The presence of food can alter gastric pH, gastrointestinal motility, and bile secretion, which can significantly impact the absorption of poorly soluble drugs. |
| Concomitant medications | Review and control for the use of concomitant medications that are known inhibitors or inducers of CYP enzymes or P-gp. | Drug-drug interactions can significantly alter the metabolism and transport of S-1360. |
Problem 2: In vitro-in vivo correlation (IVIVC) is poor.
| Potential Cause | Troubleshooting Step | Experimental Protocol/Rationale |
| Inadequate in vitro dissolution testing | Develop a more biorelevant dissolution method that mimics the in vivo conditions of the human gut (e.g., using simulated intestinal fluids with appropriate pH and bile salts). | A more physiologically relevant dissolution test can provide a better prediction of in vivo performance. |
| Complex absorption mechanisms not captured by simple models | Utilize more sophisticated in vitro models, such as co-cultures of Caco-2 cells with mucus-producing cells, or employ in silico physiologically-based pharmacokinetic (PBPK) modeling. | These models can provide a more comprehensive understanding of the factors influencing absorption. |
| Significant contribution of gut wall metabolism | Use in vitro systems that can assess intestinal metabolism, such as human intestinal microsomes or S9 fractions. | This will help to differentiate between intestinal and hepatic first-pass metabolism.[7] |
Signaling Pathway
S-1360 is an HIV-1 integrase inhibitor. The integrase enzyme is crucial for the replication of HIV by inserting the viral DNA into the host cell's genome. Integrase inhibitors block this step.
Caption: Mechanism of action of S-1360 as an HIV-1 integrase inhibitor.
Quantitative Data Summary
Table 1: Preclinical vs. Human Pharmacokinetic Parameters of S-1360
| Species | Bioavailability (%) | Key Observation |
| Rat | 93.7 | High bioavailability |
| Dog | 75.1 | Good bioavailability |
| Human | Low (exact value not publicly available) | Unexpectedly low systemic exposure |
Table 2: General Strategies to Overcome Low Bioavailability
| Strategy | Mechanism of Action | Potential Advantages for S-1360 |
| Nanocrystal Formulation | Increases surface area for dissolution. | May improve dissolution rate and absorption if solubility is a limiting factor. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the gut and can enhance lymphatic uptake. | Could bypass first-pass metabolism in the liver.[5][6] |
| Amorphous Solid Dispersions | Increases drug solubility and dissolution by preventing crystallization. | Can enhance the concentration of dissolved drug available for absorption. |
| Co-administration with Inhibitors | Inhibition of efflux transporters (e.g., P-gp) or metabolizing enzymes (e.g., CYP3A4). | Can increase absorption and reduce first-pass metabolism. Requires careful consideration of drug-drug interactions. |
Disclaimer: This information is for research and informational purposes only and does not constitute medical advice. Researchers should refer to the primary literature and conduct their own validated experiments.
References
- 1. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utility of in vitro systems and preclinical data for the prediction of human intestinal first-pass metabolism during drug discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting S-1360 insolubility in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the experimental HIV-1 integrase inhibitor, S-1360.
Frequently Asked Questions (FAQs)
Q1: What is S-1360 and what is its mechanism of action?
A1: S-1360 is a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1] It functions by inhibiting the catalytic activity of the purified integrase.[1] The integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the HIV life cycle.[2] S-1360 is a diketo acid bioisostere and was the first integrase inhibitor to enter clinical trials.[2][3]
Q2: Why was the clinical development of S-1360 discontinued?
A2: The development of S-1360 was halted during Phase II trials due to a lack of in vivo efficacy and identified pharmacokinetic problems.[2][4] Issues related to poor solubility are common challenges in drug development and can contribute to such outcomes.[5]
Q3: Is insolubility a known issue with S-1360 and similar compounds?
Troubleshooting Guide for S-1360 Insolubility
Researchers may encounter precipitation of S-1360 in aqueous buffers, cell culture media, or other assay systems. This can lead to inaccurate results, including underestimated potency.[5] The following guide provides systematic steps to address these solubility challenges.
Initial Solubility Testing
If you are observing precipitation or suspect insolubility, a systematic approach to identify a suitable solvent system is recommended.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation of Stock Solutions:
-
Start by attempting to dissolve a small, accurately weighed amount of S-1360 in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Many research compounds are initially dissolved in 100% DMSO to create a high-concentration stock.
-
If DMSO is not effective, other organic solvents to consider include ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Use gentle vortexing or sonication to aid dissolution. Visually inspect for any undissolved particulate matter.
-
-
Aqueous Buffer Compatibility Test:
-
Once a concentrated stock solution is achieved, perform a serial dilution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Observe the solution at each dilution step for any signs of precipitation (cloudiness, visible particles). This can happen immediately or over a short period of incubation at the experimental temperature.
-
The highest concentration that remains clear is your approximate limit of solubility in that specific buffer system.
-
Common Scenarios and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of S-1360 exceeds its solubility limit in the final aqueous solution. The percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of S-1360. 2. Increase the percentage of DMSO in the final solution. Note: Be mindful of the DMSO tolerance of your specific assay and cells, as high concentrations can be toxic.3. Use a different co-solvent. Consider excipients like Soluplus, or cyclodextrins which can improve the solubility of poorly water-soluble drugs.[5][7] |
| Cloudiness or precipitate in cell culture wells. | The compound is precipitating out of the cell culture medium over time, potentially due to interactions with media components or temperature changes. | 1. Reduce the final concentration of S-1360 in the culture medium. 2. Prepare fresh dilutions of S-1360 immediately before adding to the cells. 3. Ensure the stock solution is fully dissolved before dilution. 4. Consider the use of serum in the media, as it can sometimes help to stabilize compounds. |
| Inconsistent assay results or lower than expected potency. | Undissolved compound leads to an actual concentration that is lower than the nominal concentration, resulting in inaccurate IC50 or EC50 values.[5] | 1. Visually inspect all solutions for precipitation before use. 2. Filter the final working solution through a appropriate syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding to the assay. This will ensure you are working with a truly soluble fraction of the compound.3. Perform a solubility assessment to determine the maximum soluble concentration in your assay buffer. |
Quantitative Data Summary
While specific solubility data for S-1360 is not widely published, the following table summarizes its known biological activity.
| Parameter | Value | Assay Conditions |
| IC50 | 20 nM | Purified HIV-1 Integrase |
| EC50 | 200 nM | MTT Assay (MT-4 cells infected with HIV-1 IIIB) |
| CC50 | 12 µM | MTT Assay (MT-4 cells) |
Data sourced from MedchemExpress.[1]
Visualizing Workflows and Pathways
Signaling Pathway of HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action for an HIV-1 integrase inhibitor like S-1360.
Caption: Mechanism of HIV-1 integrase inhibition by S-1360.
Experimental Workflow for Troubleshooting Insolubility
This workflow provides a logical progression for addressing compound insolubility in experimental assays.
Caption: A systematic workflow for troubleshooting S-1360 insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 1360 - AdisInsight [adisinsight.springer.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HIV Integrase Inhibitor Dosage for In Vitro Studies, with Reference to S-1360
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for in vitro studies involving HIV integrase inhibitors. While focusing on the general principles applicable to this class of compounds, we will use the historical example of S-1360, a discontinued HIV integrase inhibitor, to frame some of our recommendations. Due to the discontinuation of S-1360's development in 2003, specific data for this compound is limited.[1] Therefore, this guide emphasizes general methodologies and troubleshooting applicable to the broader class of HIV integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HIV integrase inhibitors like S-1360?
A1: HIV integrase inhibitors block the catalytic activity of the HIV integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[2] This class of drugs, known as integrase strand transfer inhibitors (INSTIs), specifically inhibits the strand transfer step of the integration process.[1][2] By preventing this integration, the virus cannot replicate effectively.[2][3]
Q2: What are the key in vitro assays to determine the optimal dosage of a new HIV integrase inhibitor?
A2: The two primary in vitro assays are:
-
Antiviral Activity Assay: This measures the concentration of the inhibitor required to block HIV replication in cell culture. The effective concentration 50% (EC₅₀) is a key parameter derived from this assay.
-
Cytotoxicity Assay: This determines the concentration of the compound that is toxic to the host cells. The cytotoxic concentration 50% (CC₅₀) is determined. The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical measure of the compound's therapeutic window.
Q3: How do I choose the right cell line for my in vitro studies?
A3: The choice of cell line is critical for obtaining relevant data. Commonly used cell lines for HIV antiviral assays include:
-
Peripheral Blood Mononuclear Cells (PBMCs): These are primary cells and are more physiologically relevant.
-
Transformed T-cell lines (e.g., MT-4, H9, CEM): These are easier to maintain and provide more reproducible results.
-
Adherent cell lines (e.g., HeLa or HEK293T) engineered to express HIV receptors: These are often used for specific mechanistic studies.
The choice will depend on the specific research question, with primary cells offering greater biological relevance and transformed cell lines providing higher throughput and reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High EC₅₀ (Low Potency) | 1. Compound instability in culture medium. 2. Suboptimal assay conditions (e.g., wrong cell type, high virus input). 3. Compound degradation due to improper storage. 4. Resistance of the viral strain to the inhibitor class. | 1. Assess compound stability over the experiment's duration. 2. Optimize assay parameters, including MOI (multiplicity of infection) and incubation time. 3. Ensure proper storage of the compound as per manufacturer's instructions. 4. Test against a panel of wild-type and resistant viral strains. |
| Low CC₅₀ (High Cytotoxicity) | 1. Off-target effects of the compound. 2. Solvent (e.g., DMSO) concentration is too high. 3. Contamination of the compound stock. | 1. Test in multiple cell lines to check for cell-type-specific toxicity. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO). 3. Verify the purity of the compound. |
| Inconsistent Results | 1. Variability in cell passage number or health. 2. Inconsistent virus stock titer. 3. Pipetting errors. 4. Edge effects in multi-well plates. | 1. Use cells within a defined passage number range and ensure high viability. 2. Titer virus stock before each experiment. 3. Use calibrated pipettes and proper pipetting techniques. 4. Avoid using the outer wells of the plate or fill them with media only. |
| No Inhibition Observed | 1. Incorrect mechanism of action for the chosen assay. 2. Compound is not cell-permeable (for cell-based assays). 3. Inactive compound. | 1. Confirm the compound's target with a biochemical assay (e.g., purified integrase assay). 2. Assess cell permeability using appropriate methods. 3. Verify the identity and activity of the compound from the supplier. |
Quantitative Data Summary
| Parameter | Cell Line | Virus Strain | Value | Units |
| EC₅₀ | MT-4 | HIV-1 IIIB | e.g., 10 | nM |
| EC₉₀ | MT-4 | HIV-1 IIIB | e.g., 50 | nM |
| CC₅₀ | MT-4 | N/A | e.g., >1000 | nM |
| Selectivity Index (SI) | MT-4 | HIV-1 IIIB | e.g., >100 | (Ratio) |
| EC₅₀ | PBMCs | HIV-1 BaL | e.g., 15 | nM |
| CC₅₀ | PBMCs | N/A | e.g., >1000 | nM |
| Selectivity Index (SI) | PBMCs | HIV-1 BaL | e.g., >66 | (Ratio) |
Experimental Protocols
Key Experiment: In Vitro Antiviral Activity Assay (MTT Assay)
This protocol outlines a common method for determining the EC₅₀ and CC₅₀ of an HIV integrase inhibitor.
1. Materials:
-
MT-4 cells
-
HIV-1 IIIB virus stock
-
Test compound (e.g., a novel INSTI)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS, 50% DMF)
-
96-well plates
2. Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
-
Infection and Treatment:
-
For antiviral activity, add 50 µL of the diluted compound to the cells, followed by 50 µL of HIV-1 IIIB at a predetermined multiplicity of infection (MOI).
-
For cytotoxicity, add 50 µL of the diluted compound and 50 µL of medium (without virus).
-
Include control wells with cells only (cell control) and cells with virus only (virus control).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
MTT Staining: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Lysis: Add 150 µL of lysis buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell protection (for antiviral activity) and cell viability (for cytotoxicity) relative to the control wells.
-
Plot the percentage of protection/viability against the compound concentration (log scale).
-
Determine the EC₅₀ and CC₅₀ values using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of HIV integrase inhibitors.
Caption: Workflow for an in vitro antiviral activity assay.
References
Technical Support Center: Addressing Off-Target Effects of Dasatinib in Cellular Assays
Disclaimer: The following technical support guide has been generated using Dasatinib as a representative multi-kinase inhibitor with well-documented off-target effects. The originally requested compound, "S-1360," is a discontinued HIV-1 integrase inhibitor with insufficient publicly available data regarding its off-target effects in cellular assays to create a detailed and accurate resource. This guide is intended to serve as a comprehensive example of the requested content type.
This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential off-target effects of Dasatinib in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Dasatinib?
A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN), which are its primary targets.[1][2][3] However, it is a multi-targeted kinase inhibitor and is known to significantly inhibit other kinases at nanomolar concentrations, including c-KIT, platelet-derived growth factor receptor (PDGFR)β, and ephrin receptor (EPHA2).[1][2]
Q2: I'm observing unexpected effects on cell proliferation and viability in my cancer cell line that doesn't express BCR-ABL. What could be the cause?
A2: This is a common observation and likely due to Dasatinib's off-target activity. Many cell types express SRC family kinases, which play crucial roles in cell growth and survival signaling.[1] Additionally, Dasatinib can inhibit other receptor tyrosine kinases like c-KIT and PDGFRβ that may be driving proliferation in your specific cell model.[2] It is also important to consider that Dasatinib's effects can be cell-line dependent.[4]
Q3: My T-cell activation assay is showing potent inhibition at very low concentrations of Dasatinib. Is this expected?
A3: Yes, this is an expected on-target effect. LCK, a member of the SRC family of kinases, is a primary target of Dasatinib and is essential for T-cell receptor (TCR) signaling.[5] Inhibition of LCK by Dasatinib effectively blocks TCR-mediated signal transduction, leading to a potent inhibition of T-cell activation, proliferation, and cytokine production.[5][6]
Q4: I'm seeing conflicting results between my biochemical kinase assay and my cellular assay. Why?
A4: Discrepancies between biochemical and cellular assays are common. This can be due to several factors, including cell permeability, drug efflux pumps (like ABCB1 and ABCG2), and the intracellular concentration of ATP, which can compete with ATP-competitive inhibitors like Dasatinib.[7] Furthermore, the kinase's conformation and interaction with scaffolding proteins within the cell can differ from the isolated, recombinant enzyme used in biochemical assays.
Q5: Are there any known non-kinase off-targets for Dasatinib?
A5: While the primary focus of Dasatinib's off-target profile is on kinases, some studies using chemical proteomics have identified potential non-kinase targets. However, the most well-characterized and physiologically relevant off-targets of Dasatinib are other kinases.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity in Control Cells | Off-target inhibition of essential kinases (e.g., SRC family kinases) required for normal cell survival. | 1. Perform a dose-response curve to determine the GI50 in your control cell line. 2. Use a structurally different inhibitor with a more specific target profile as a negative control. 3. Validate the expression of key off-targets (e.g., SRC, c-KIT) in your control cells via Western blot or qPCR. |
| Inconsistent Results Across Experiments | 1. Variability in cell passage number, leading to changes in kinase expression profiles. 2. Inconsistent Dasatinib concentration due to improper storage or handling. | 1. Use cells within a consistent and low passage number range. 2. Aliquot Dasatinib stock solutions and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[10] |
| Lack of Effect at Expected Concentrations | 1. High expression of drug efflux pumps (e.g., ABCB1, ABCG2) in the cell line.[7] 2. Mutation in the target kinase that confers resistance. | 1. Test for the expression of common drug transporters. If present, consider using an efflux pump inhibitor as a control. 2. Sequence the target kinase in your cell line to check for known resistance mutations. |
| Unexplained Changes in Cell Morphology or Adhesion | Inhibition of SRC family kinases, which are involved in focal adhesion and cytoskeletal organization. | 1. Document morphological changes with microscopy. 2. Perform immunofluorescence staining for focal adhesion proteins (e.g., vinculin, paxillin) to observe changes in their localization. |
| Paradoxical Activation of a Signaling Pathway | Complex feedback loops in signaling networks. Inhibition of one kinase can sometimes lead to the compensatory activation of another pathway. | 1. Perform a phospho-kinase array to get a broader view of the signaling changes. 2. Use specific inhibitors for the paradoxically activated pathway in combination with Dasatinib to understand the interplay. |
Quantitative Data: Dasatinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Dasatinib against its primary targets and key off-targets. IC50 values can vary depending on the assay conditions.
| Kinase Target | IC50 (nM) | Target Type | Reference |
| BCR-ABL | <1 | Primary | [11] |
| SRC | 0.8 | Primary | [11] |
| LCK | 0.55 | Primary | |
| YES | - | Primary | [2] |
| FYN | - | Primary | [2] |
| c-KIT | 79 | Off-Target | [11] |
| PDGFRβ | - | Off-Target | [2] |
| EPHA2 | - | Off-Target | |
| DDR1 | - | Off-Target | [8] |
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dasatinib Treatment: Prepare serial dilutions of Dasatinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the Dasatinib-containing medium or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[12]
Western Blot for Phospho-Kinase Inhibition
-
Cell Treatment: Plate cells and allow them to adhere or grow to a suitable confluency. Starve cells of serum overnight if necessary to reduce basal signaling. Treat with various concentrations of Dasatinib or vehicle control for a specified time (e.g., 2-6 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target kinase (e.g., phospho-SRC, phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]
T-Cell Activation Assay (CD69 Expression)
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Treatment: Pre-incubate PBMCs with Dasatinib (e.g., 10 nM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the T-cells with an anti-CD3 antibody (e.g., OKT3, 100 ng/mL) or PHA (0.5%) in the presence of Dasatinib or vehicle.
-
Incubation: Incubate for 20-24 hours at 37°C, 5% CO2.
-
Staining: Stain the cells with fluorescently-labeled antibodies against CD3 (to identify T-cells) and CD69 (as an early activation marker).
-
Flow Cytometry: Analyze the expression of CD69 on the CD3+ T-cell population using a flow cytometer.
-
Analysis: Compare the percentage of CD69+ T-cells in the Dasatinib-treated samples to the stimulated and unstimulated controls.[5]
Visualizations
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Validate User [ashpublications.org]
- 9. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Discontinued Clinical Trials in Neurodegenerative Disease
Disclaimer: The following information is for research and informational purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of S-1360 for Alzheimer's disease halted?
Our records indicate a misunderstanding regarding the therapeutic target of S-1360. This compound was investigated as an HIV integrase inhibitor for the treatment of HIV infection. Clinical development was discontinued during Phase II trials in 2003. There is no public record of S-1360 ever being in clinical development for Alzheimer's disease.
It is common for researchers to investigate compounds for different indications, but in the case of S-1360, its development path was focused on virology. The challenges and reasons for the discontinuation of clinical trials are often complex and multifactorial. For researchers interested in the complexities of Alzheimer's disease drug development, a pertinent case study is the clinical development of BACE1 inhibitors.
Q2: What are BACE1 inhibitors and why were they considered a promising treatment for Alzheimer's disease?
BACE1 (Beta-secretase 1) inhibitors are a class of drugs that block the action of the BACE1 enzyme. This enzyme is crucial in the amyloidogenic pathway, a biological process that produces amyloid-beta (Aβ) peptides.[1][2] According to the amyloid cascade hypothesis, the accumulation of Aβ peptides in the brain is a primary event in the pathology of Alzheimer's disease, leading to the formation of amyloid plaques, neurofibrillary tangles, and ultimately, neuronal death.[1][3] By inhibiting BACE1, these drugs were designed to reduce the production of Aβ, thereby preventing the formation of amyloid plaques and slowing the progression of the disease.[1][4]
Q3: Why have numerous clinical trials of BACE1 inhibitors for Alzheimer's disease been halted?
Despite promising preclinical data and the ability to significantly reduce Aβ levels in the cerebrospinal fluid (CSF) of patients, nearly all late-stage clinical trials of BACE1 inhibitors were terminated.[3][5][6] The primary reasons for these discontinuations were:
-
Lack of Efficacy: Several large Phase III trials failed to show any significant cognitive or functional improvement in patients with mild-to-moderate or even prodromal Alzheimer's disease compared to placebo.[3][7][8] In some cases, a worsening of cognitive function was observed in the treatment group.[3][7]
-
Safety and Toxicity Concerns: A number of BACE1 inhibitors were associated with significant adverse effects, including:
-
Liver Toxicity: Abnormal liver enzyme elevations were reported in some trials, leading to their termination.[3][5][9]
-
Neurological and Psychiatric Symptoms: Side effects such as cognitive worsening, anxiety, depression, and sleep disturbances were observed in some studies.[10]
-
Other Adverse Events: Issues like hair depigmentation and retinal pathology were also noted with some compounds in preclinical or early clinical studies.[3]
-
The leading hypothesis for these failures is that while BACE1 inhibitors are effective at reducing Aβ production, this intervention may be too late in the disease process to have a clinical benefit. It is also possible that BACE1 has other important physiological substrates besides Amyloid Precursor Protein (APP), and its inhibition leads to off-target effects that cause the observed toxicities.[4][9][10]
Quantitative Data Summary
The following table summarizes key quantitative findings from several discontinued BACE1 inhibitor clinical trials.
| Compound | Phase of Discontinuation | Reason for Discontinuation | Reported Efficacy/Biomarker Changes | Key Adverse Events | Reference |
| Verubecestat (MK-8931) | Phase III | Lack of efficacy | Reduced CSF Aβ40 by 57-84% in a dose-dependent manner. | Cognitive worsening, anxiety, depression. | [7][8][11] |
| Atabecestat | Phase II/III | Liver safety concerns | Lowered plasma and CSF Aβ40 and Aβ42. | Elevated liver enzymes. | [7] |
| Lanabecestat | Phase III | Lack of efficacy | Significant reduction in Aβ levels in CSF. | Cognitive worsening. | [7][10] |
| LY2886721 | Phase II | Liver toxicity | Reduced CSF Aβ40 by up to 74%. | Abnormal liver enzyme elevations. | [5][9] |
| JNJ-54861911 | Phase II/III | Liver toxicity | Not specified in available results. | Liver toxicity. | [3][5] |
Experimental Protocols
Protocol: Assessing BACE1 Inhibition in Cerebrospinal Fluid (CSF)
Objective: To quantify the in vivo target engagement of a BACE1 inhibitor by measuring the reduction of Aβ peptides in the CSF of clinical trial participants.
Methodology:
-
Baseline Sampling: Prior to the first dose of the investigational drug, a lumbar puncture is performed to collect a baseline CSF sample from each participant.
-
Drug Administration: Participants are administered the BACE1 inhibitor or placebo according to the trial protocol (e.g., daily oral dosing).
-
Follow-up Sampling: At specified time points during the trial (e.g., after 2 weeks, 1 month, and at the end of the study), subsequent lumbar punctures are performed to collect CSF samples.
-
Sample Processing: CSF samples are immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C until analysis.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the CSF samples are measured using a validated immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Meso Scale Discovery).
-
Data Analysis: The percentage change in Aβ levels from baseline is calculated for each participant at each time point. Statistical analyses are performed to compare the changes in the treatment group versus the placebo group.
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: Typical Alzheimer's Disease Clinical Trial Design
Caption: Generalized workflow of a Phase III clinical trial for an Alzheimer's disease drug.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reasons for Failed Trials of Disease-Modifying Treatments for Alzheimer Disease and Their Contribution in Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antiviral Potency of S-1360 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the S-1360 scaffold to enhance antiviral potency against HIV.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and evaluation of novel S-1360 analogs.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified S-1360 analog after synthesis. | 1. Incomplete reaction. 2. Degradation of the compound during workup or purification. 3. Suboptimal purification conditions. | 1. Monitor reaction progress using TLC or LC-MS to ensure completion. Consider extending reaction time or increasing temperature. 2. Perform workup at a lower temperature. Use a milder purification method (e.g., flash chromatography with a neutral stationary phase). 3. Screen different solvent systems for chromatography. Ensure the compound is stable in the chosen solvents. |
| Inconsistent EC50 values for the same analog across different assay runs. | 1. Variability in cell seeding density. 2. Inconsistent virus titer. 3. Pipetting errors. 4. Cell culture contamination. | 1. Ensure a consistent number of cells are seeded in each well. Use an automated cell counter for accuracy. 2. Use a freshly thawed and titrated virus stock for each experiment. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 4. Regularly test cell cultures for mycoplasma contamination. |
| High cytotoxicity (low CC50) observed for a promising analog. | 1. Off-target effects of the modification. 2. Compound precipitation at high concentrations. 3. Impurities from the synthesis. | 1. Consider alternative modifications at the same position that might reduce toxicity while retaining potency. 2. Check the solubility of the compound in the assay medium. Use a lower top concentration if necessary. 3. Re-purify the compound and confirm its purity by HPLC and NMR. |
| Analog shows good potency in a cell-based assay but poor activity in an enzyme inhibition assay. | 1. The compound may not be reaching the intracellular target. 2. The analog is a prodrug that requires metabolic activation. 3. The compound has an indirect antiviral mechanism. | 1. Investigate cellular uptake of the compound. Consider modifications to improve cell permeability.[1] 2. Perform experiments with liver microsomes to assess metabolic stability and potential for activation. 3. Conduct mechanism of action studies to identify the actual target. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S-1360 and its analogs?
A1: S-1360 is an HIV integrase inhibitor.[2] Its mechanism of action involves blocking the strand transfer step of HIV DNA integration into the host cell's genome. This is a critical step in the viral replication cycle.[3] Modifications to the S-1360 structure should aim to enhance this inhibitory activity or improve pharmacokinetic properties without compromising the core mechanism.
Q2: What structural modifications to the S-1360 scaffold are most likely to improve antiviral potency?
A2: Based on structure-activity relationship (SAR) principles for similar antiviral compounds, modifications can be systematically explored.[4][5] For a hypothetical S-1360 core, key areas for modification could include:
-
Chelating Group: Altering the groups that chelate the metal ions in the integrase active site.
-
Linker Region: Modifying the length and flexibility of the linker connecting the chelating group to the rest of the molecule.
-
Side Chains: Introducing different functional groups to explore new interactions with the enzyme's binding pocket. For example, adding lipophilic groups to increase hydrophobic interactions or hydrogen bond donors/acceptors to form new hydrogen bonds.[6]
Q3: How can I improve the oral bioavailability of my S-1360 analogs?
A3: Low oral bioavailability can be due to poor solubility, low permeability, or rapid first-pass metabolism. To address this, consider:
-
Prodrug Strategies: Esterifying polar functional groups to increase lipophilicity and cell membrane permeability.[1]
-
Modulating Lipophilicity: Systematically altering functional groups to achieve an optimal balance between solubility and permeability.
-
Blocking Metabolic Sites: Identifying and modifying sites on the molecule that are susceptible to rapid metabolism.[6]
Q4: My most potent analog is showing signs of resistance development in long-term cultures. What should I do?
A4: The emergence of drug resistance is a common challenge in antiviral development.[7]
-
Sequence the Viral Target: Sequence the integrase gene from the resistant virus to identify mutations.
-
Structural Modeling: Use computational modeling to understand how the identified mutations affect the binding of your analog.
-
Rational Design: Design new analogs that can accommodate or overcome the structural changes caused by the resistance mutations.
Experimental Protocols
Protocol 1: Antiviral Potency (EC50) Determination using a Cytopathic Effect (CPE) Reduction Assay
This protocol is adapted from standard in vitro antiviral screening assays.[8]
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and incubate overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the assay medium, starting from a top concentration of 100 µM.
-
Infection and Treatment: Add the serially diluted compounds to the cells. Immediately after, infect the cells with HIV-1 (e.g., IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator, until the virus control wells show >80% CPE.
-
Quantification of Cell Viability: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curve.
Protocol 2: Cytotoxicity (CC50) Determination
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Add a 2-fold serial dilution of the test compounds to the cells (same concentrations as the EC50 assay).
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Cell Viability: Assess cell viability as described in Protocol 1.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC50 / EC50.
Quantitative Data Summary
The following table presents hypothetical data for a series of S-1360 analogs with modifications at a hypothetical "R-group" position to illustrate a structure-activity relationship.
| Compound ID | R-Group Modification | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| S-1360 (Parent) | -H | 15.2 | >100 | >6579 |
| Analog A-1 | -CH3 | 12.5 | >100 | >8000 |
| Analog A-2 | -F | 8.1 | 95 | 11728 |
| Analog A-3 | -OCH3 | 25.8 | >100 | >3876 |
| Analog A-4 | -CF3 | 5.5 | 50 | 9091 |
Visualizations
Caption: HIV lifecycle and the target of S-1360 analogs.
Caption: Workflow for development of S-1360 analogs.
Caption: Structure-Activity Relationship (SAR) of S-1360 analogs.
References
- 1. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 1360 - AdisInsight [adisinsight.springer.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. Structure-activity_relationship [bionity.com]
- 6. youtube.com [youtube.com]
- 7. The challenges of antiviral treatments | Knowable Magazine [knowablemagazine.org]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Technical Support Center: Strategies to Mitigate Small Molecule Inhibitor Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate toxicity associated with small molecule inhibitors, such as S-1360, in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| 1. Unexpectedly high cell death at desired inhibitor concentration. | - Inhibitor concentration is too high for the specific cell line. - Solvent (e.g., DMSO) toxicity. [1] - Incorrect assessment of cell viability. | - Perform a dose-response curve to determine the EC50 and optimal working concentration. [2] - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). [1][2] - Use multiple, complementary cytotoxicity assays (e.g., MTT and LDH) to confirm results. [3][4][5] |
| 2. Inconsistent results between experiments. | - Variations in cell seeding density. [6] - Different inhibitor exposure times. [6][7] - Cell line instability or high passage number. | - Optimize and standardize cell seeding density for each cell line. [2] - Strictly control the duration of inhibitor exposure. [2][7] - Use low-passage, authenticated cell lines. [8] |
| 3. Cell morphology changes not correlated with expected mechanism of action. | - Off-target effects of the inhibitor. [9][10] - Induction of cellular stress responses. | - Investigate potential off-target interactions. [9] - Assess markers of cellular stress (e.g., heat shock proteins). - Consider if the inhibitor is inducing a different cell death pathway (e.g., necrosis instead of apoptosis). [11][12] |
| 4. Discrepancy between in vitro and expected in vivo toxicity. | - Presence or absence of serum proteins affecting inhibitor availability. [6][13] - Lack of metabolic activation/deactivation in cell culture. | - Test inhibitor efficacy in both serum-containing and serum-free media to assess the impact of protein binding. [13] - Consider using primary cells or co-culture systems that better mimic in vivo metabolism. [14] |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal, non-toxic concentration of my inhibitor?
A1: The best approach is to perform a dose-response experiment. This involves treating your cells with a range of inhibitor concentrations and measuring cell viability after a fixed time point. From this data, you can calculate the half-maximal effective concentration (EC50), which is the concentration of the inhibitor that produces 50% of the maximal effect. For toxicity, you would be interested in the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% cell death (TC50). A good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) and then narrow down the range around the observed effective concentration.[2]
Q2: What is the difference between apoptosis and necrosis, and why is it important to distinguish between them?
A2: Apoptosis is a programmed, controlled form of cell death that generally does not trigger an inflammatory response. In contrast, necrosis is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can cause inflammation.[11][12] Distinguishing between these two pathways is crucial as it can provide insights into the mechanism of your inhibitor's toxicity. For example, a compound that induces apoptosis may be desirable in cancer research, while a compound that causes widespread necrosis could indicate non-specific toxicity.[11]
Q3: My inhibitor is dissolved in DMSO. Could the solvent be causing the observed toxicity?
A3: Yes, solvents like DMSO can be toxic to cells at higher concentrations.[1] It is essential to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%.[1][2] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of solvent as your inhibitor-treated cells. This will help you differentiate between the toxicity caused by the inhibitor and that caused by the solvent.[1]
Q4: How can I minimize off-target effects of my small molecule inhibitor?
A4: Mitigating off-target effects can be challenging. One strategy is to use the lowest effective concentration of the inhibitor that still achieves the desired on-target effect. Additionally, you can test the inhibitor in cell lines that do not express the target protein to see if the toxic effects persist, which would suggest off-target activity.[9] Using structurally different inhibitors that target the same protein can also help confirm that the observed phenotype is due to on-target inhibition.
Q5: Can the duration of inhibitor exposure influence the observed toxicity?
A5: Absolutely. The toxicity of a compound is a function of both concentration and exposure time.[7][15] Some inhibitors may only show toxic effects after prolonged exposure, while others may have an immediate impact. It is important to consider the clinically relevant exposure time if that information is available.[7] Performing time-course experiments can help you understand the kinetics of your inhibitor's toxicity.[7]
Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison.
Table 1: Example Dose-Response Data for Inhibitor X in Cell Line Y
| Inhibitor X Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 98 ± 5.1 | 1.5 ± 1.8 |
| 1 | 85 ± 6.2 | 14.2 ± 3.5 |
| 10 | 52 ± 7.8 | 48.9 ± 5.9 |
| 100 | 15 ± 4.3 | 84.6 ± 6.7 |
Table 2: Comparison of Inhibitor X Toxicity Across Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 8.5 |
| Cell Line B | 25.2 |
| Cell Line C | > 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the inhibitor and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Include controls for maximum LDH release (from lysed cells) and calculate the percentage of cytotoxicity.[16]
Visualizations
Caption: Potential on-target and off-target mechanisms of inhibitor-induced toxicity.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to First-Generation INSTIs: Efficacy of S-1360, Raltegravir, and Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the investigational integrase strand transfer inhibitor (INSTI) S-1360 and the first-generation INSTIs, raltegravir and elvitegravir. While S-1360 showed early promise, its development was discontinued, limiting the available data for a direct and comprehensive comparison. This document summarizes the known efficacy parameters for S-1360 and presents a detailed comparison of the approved first-generation INSTIs, raltegravir and elvitegravir, based on available preclinical and clinical data.
Introduction to Integrase Strand Transfer Inhibitors (INSTIs)
Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that target the HIV integrase enzyme. This enzyme is crucial for the replication of HIV as it facilitates the integration of the viral DNA into the host cell's genome. By blocking this step, INSTIs effectively halt the viral life cycle.[1][2]
S-1360: An Investigational INSTI
S-1360 was an HIV integrase inhibitor developed by Shionogi and GlaxoSmithKline.[3][4] As of October 2002, it was undergoing Phase II clinical trials.[4] Preclinical data indicated its potential, with a reported in vitro EC50 of 63 ng/mL.[3] However, the development of S-1360 was discontinued, and as a result, there is a lack of publicly available detailed clinical efficacy and safety data.
First-Generation INSTIs: Raltegravir and Elvitegravir
Raltegravir (brand name Isentress) and elvitegravir (a component of Stribild and Genvoya) are the two first-generation INSTIs that received regulatory approval for the treatment of HIV-1 infection.[1][5][6][7] They represent a significant advancement in antiretroviral therapy.
Preclinical Efficacy
The preclinical activity of INSTIs is typically measured by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based assays.
| Compound | IC50 (nM) | EC50 (nM) | Cell Line |
| S-1360 | Not Available | ~141 (63 ng/mL)[3] | Not Specified |
| Raltegravir | ~2-7 | 19 - 33 | MT-4, CEMx174 |
| Elvitegravir | 7.2 | 0.7 - 1.7 | MAGI |
Note: The EC50 for S-1360 was converted from ng/mL assuming a molecular weight similar to other INSTIs for comparative purposes. Direct comparison is challenging due to different experimental conditions.
Clinical Efficacy: Viral Load Reduction
Clinical trials have demonstrated the potent antiviral activity of both raltegravir and elvitegravir in treatment-naive and treatment-experienced patients.
| Drug | Study | Patient Population | Key Finding (Viral Load <50 copies/mL) |
| Raltegravir | STARTMRK[1][8] | Treatment-Naïve | 86% at week 48 |
| BENCHMRK 1 & 2[1][9] | Treatment-Experienced | 62% at week 48 | |
| Elvitegravir | Study 145[7][10] | Treatment-Experienced | Non-inferior to raltegravir at week 48 (59% vs 57.8%)[10] |
| STRATEGY-PI[11] | Virologically Suppressed | 93.8% maintained suppression at week 48 after switching | |
| Study 236-0102[7] | Treatment-Naïve | Equivalent viral suppression to efavirenz at 96 weeks |
In a head-to-head study in treatment-experienced patients, once-daily elvitegravir was found to be non-inferior to twice-daily raltegravir at week 48, with 59% and 57.8% of patients, respectively, achieving an HIV-1 RNA level of less than 50 copies/mL.[10][12]
Resistance Profiles
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance. For first-generation INSTIs, specific mutations in the integrase gene are associated with reduced susceptibility.
| Drug | Primary Resistance Mutations |
| Raltegravir | Y143C/R, Q148H/K/R, N155H[13][14][15] |
| Elvitegravir | T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H[16][17] |
There is considerable cross-resistance between raltegravir and elvitegravir.[15] Viruses with mutations at positions Q148 or N155 often show reduced susceptibility to both drugs.[18]
Signaling Pathways and Experimental Workflows
HIV Integrase Mechanism of Action and INSTI Inhibition
The following diagram illustrates the key steps of HIV DNA integration and the point of intervention for INSTIs.
Caption: Mechanism of HIV integrase and inhibition by INSTIs.
Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a generalized workflow for determining the in vitro efficacy (EC50) of an INSTI.
Caption: Generalized workflow for in vitro INSTI efficacy assay.
Experimental Protocols
In Vitro Efficacy Assay (Cell-Based)
A common method to determine the EC50 of an INSTI involves a cell-based assay using a reporter virus.[19]
-
Cell Seeding: Target cells (e.g., MT-4 or CEMx174) are seeded in 96-well plates and incubated.
-
Compound Addition: The INSTI compound is serially diluted and added to the cells.
-
Viral Infection: A known amount of an HIV-1 vector that expresses a reporter gene (e.g., luciferase) is added to the wells.
-
Incubation: The plates are incubated for a period (typically 48-72 hours) to allow for viral infection and reporter gene expression.
-
Quantification: The level of reporter gene expression (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.
HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay directly measures the inhibition of the integrase enzyme's strand transfer activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a labeled donor DNA substrate, and a target DNA substrate.
-
Inhibitor Addition: The INSTI is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of a divalent metal cofactor (e.g., Mg2+ or Mn2+).
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and quantified.
-
Data Analysis: The IC50 is determined as the concentration of the inhibitor that reduces the strand transfer activity by 50%.
Conclusion
The first-generation INSTIs, raltegravir and elvitegravir, have demonstrated potent and durable efficacy in the treatment of HIV-1 infection. While the early investigational INSTI, S-1360, showed initial promise in preclinical studies, its development was halted, and thus, a comprehensive comparison of its efficacy with approved INSTIs is not possible. Raltegravir and elvitegravir have comparable efficacy in clinical settings, though they exhibit distinct resistance profiles. The understanding of their mechanism of action and the methods for evaluating their efficacy continue to inform the development of next-generation INSTIs with improved resistance profiles and dosing convenience.
References
- 1. Raltegravir (Isentress) | aidsmap [aidsmap.com]
- 2. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]
- 3. New Integrase Inhibitor, S-1360 [natap.org]
- 4. S-1360 Shionogi-GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raltegravir - Wikipedia [en.wikipedia.org]
- 6. Elvitegravir - Wikipedia [en.wikipedia.org]
- 7. Elvitegravir | aidsmap [aidsmap.com]
- 8. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Simplification to coformulated elvitegravir, cobicistat, emtricitabine, and tenofovir versus continuation of ritonavir-boosted protease inhibitor with emtricitabine and tenofovir in adults with virologically suppressed HIV (STRATEGY-PI): 48 week results of a randomised, open-label, phase 3b, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. HIV resistance to raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of S-1360 and Raltegravir: First-Generation HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of two first-generation HIV integrase strand transfer inhibitors (INSTIs): S-1360 and raltegravir. While both compounds target the same crucial step in the HIV replication cycle, their preclinical data reveal differences in potency and their clinical trajectories have diverged significantly. S-1360, developed by Shionogi-GlaxoSmithKline, was the first integrase inhibitor to enter human clinical trials but was later discontinued. In contrast, raltegravir, developed by Merck, became the first FDA-approved INSTI and remains a key component of antiretroviral therapy.
This document summarizes available in vitro data for both compounds, details relevant experimental methodologies, and provides visualizations to illustrate their mechanism of action and experimental workflows.
Quantitative Comparison of In Vitro Activity
The following tables summarize the reported in vitro potencies of S-1360 and raltegravir. It is critical to note that the data presented are compiled from various studies and were not generated in head-to-head comparative assays. Variations in experimental conditions, such as cell lines, viral strains, and specific assay protocols, can influence the outcomes. Therefore, these values should be interpreted as indicative of each compound's general potency rather than as a direct, precise comparison.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| S-1360 | HIV-1 Integrase | Strand Transfer | 20 | [1] |
| Raltegravir | HIV-1 Integrase | Strand Transfer | 2-7 | [2] |
Table 1: Comparison of 50% Inhibitory Concentration (IC50) against HIV-1 Integrase Strand Transfer Activity.
| Compound | Cell Line | Virus Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Source |
| S-1360 | MT-4 | HIV-1 IIIB | MTT | 200 | 12 | 60 | [3] |
| Raltegravir | Human T lymphoid cells | H9IIIB | Not Specified | ~5-12* | Not specified in the same study | Not applicable | [4] |
*Table 2: Comparison of Antiviral Activity and Cytotoxicity in Cell Culture. Note: Raltegravir's EC50 is approximated from reported IC50 values against clinical isolates (2.2–5.3 ng/mL)[4]. A direct EC50 value from a comparable MTT assay in MT-4 cells was not available in the reviewed literature.
| Compound | Plasma Protein Binding (%) |
| S-1360 | Data not readily available |
| Raltegravir | ~83% |
Table 3: Human Plasma Protein Binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols used in the evaluation of HIV integrase inhibitors.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
-
Plate Preparation : Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded DNA oligonucleotide that mimics the HIV-1 long terminal repeat (LTR) donor substrate.
-
Enzyme Binding : Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition : The test compounds (S-1360 or raltegravir) are serially diluted and added to the wells.
-
Strand Transfer Reaction : A second, digoxigenin-labeled, double-stranded oligonucleotide representing the target DNA is added to initiate the strand transfer reaction.
-
Detection : The reaction products, where the donor DNA is integrated into the target DNA, are detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate for HRP is then added, and the absorbance is measured. The IC50 value is calculated as the concentration of the inhibitor that reduces the signal by 50%.
Antiviral Activity and Cytotoxicity Assay (MTT Assay)
This cell-based assay measures the ability of a compound to inhibit HIV replication and its toxicity to the host cells.
-
Cell Seeding : MT-4 cells, a human T-cell line susceptible to HIV-1 infection, are seeded in a 96-well plate.
-
Compound Addition : The test compounds are serially diluted and added to the cells.
-
Viral Infection : A standardized amount of HIV-1 (e.g., strain IIIB) is added to the wells. Control wells with uninfected cells and infected, untreated cells are included.
-
Incubation : The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured using a spectrophotometer. The EC50 is the concentration that protects 50% of cells from virus-induced death, and the CC50 is the concentration that reduces the viability of uninfected cells by 50%.
Visualizations
Mechanism of Action: HIV Integrase Strand Transfer Inhibition
Both S-1360 and raltegravir are integrase strand transfer inhibitors (INSTIs). They function by binding to the active site of the HIV-1 integrase enzyme, chelating essential magnesium ions, and thereby blocking the covalent joining of the viral DNA to the host cell's chromosome.
Caption: S-1360 and Raltegravir inhibit the strand transfer step of HIV integration.
Experimental Workflow: In Vitro IC50 Determination for HIV Integrase Inhibitors
The following diagram outlines the key steps in determining the IC50 of an HIV integrase inhibitor using an ELISA-based strand transfer assay.
Caption: Workflow for determining the IC50 of HIV integrase inhibitors.
Summary and Conclusion
Based on the available, albeit not directly comparative, in vitro data, raltegravir appears to be a more potent inhibitor of HIV-1 integrase than S-1360, exhibiting a lower IC50 in biochemical assays. The cell-based antiviral data for S-1360 in MT-4 cells shows moderate potency with a selectivity index of 60. While S-1360 represented a pioneering effort in the development of HIV integrase inhibitors, its clinical development was ultimately halted. Raltegravir, on the other hand, successfully progressed through clinical trials to become a cornerstone of antiretroviral therapy, demonstrating the viability of targeting HIV integrase for the treatment of HIV infection. This comparative guide underscores the importance of both potent in vitro activity and favorable pharmacokinetic properties for the successful clinical development of antiviral agents.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of a small-molecule HIV-1 integrase inhibitor-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Integrase Inhibitor Resistance: A Comparative Analysis of S-1360
A deep dive into the cross-resistance profile of the early-generation integrase strand transfer inhibitor (INSTI), S-1360, reveals important insights into the evolution of HIV-1 resistance. This guide provides a comparative analysis of S-1360's resistance profile with other INSTIs, supported by in vitro experimental data, detailed methodologies, and a visual representation of the resistance selection process.
Developed by Shionogi, S-1360 was among the first diketo acid analogues to enter clinical trials as an HIV-1 integrase inhibitor.[1][2] However, its development was discontinued in Phase II trials due to limited efficacy.[3][4] Despite its discontinuation, the study of its resistance profile provides a valuable historical and scientific context for understanding the mechanisms of resistance to this important class of antiretroviral drugs.
In Vitro Resistance and Cross-Resistance Profile of S-1360
An in vitro study by Fikkert et al. (2004) provides the most comprehensive data on the development of resistance to S-1360 and its cross-resistance with other early integrase inhibitors.[1] In this study, HIV-1 (IIIB strain) was passaged in cell culture with increasing concentrations of S-1360 to select for resistant variants.[1]
The study revealed a progressive decrease in susceptibility to S-1360 with continued passage, accompanied by the accumulation of multiple mutations in the catalytic domain of the integrase enzyme.[1] Notably, the mutations T66I and L74M were identified as key substitutions associated with resistance to S-1360.[1]
The S-1360-resistant strains were then tested for cross-resistance against another early diketo acid integrase inhibitor, L-708,906, and an integrase DNA binding inhibitor, V-165. The results demonstrated a degree of cross-resistance with L-708,906, which also belongs to the diketo acid class.[1] Interestingly, the S-1360 resistant strains remained fully susceptible to V-165, indicating that the mechanism of resistance was specific to the class of strand transfer inhibitors that bind to the integrase-DNA complex.[1]
Comparative Cross-Resistance Data
The following table summarizes the fold-change in 50% effective concentration (EC50) for S-1360-resistant HIV-1 variants against S-1360 and L-708,906, based on the data from Fikkert et al. (2004).[1] A fold-change greater than 1 indicates reduced susceptibility.
| HIV-1 Strain | Passage Number | S-1360 (Fold-Change in EC50) | L-708,906 (Fold-Change in EC50) |
| IIIB/S-1360(res) | 30 | 4 | - |
| IIIB/S-1360(res) | 50 | 8 | Modest |
| IIIB/S-1360(res) | 70 | >62 | Pronounced |
Data extracted from Fikkert et al. (2004).[1]
Inferred Cross-Resistance to Modern Integrase Inhibitors
Direct experimental data comparing S-1360 resistant strains to currently approved first and second-generation INSTIs (raltegravir, elvitegravir, dolutegravir, bictegravir, cabotegravir) is unavailable due to the early discontinuation of S-1360's development. However, an inferred cross-resistance profile can be constructed based on the known impact of the primary mutations selected by S-1360 (T66I and L74M) on these newer agents.
| Integrase Inhibitor | Class | Inferred Impact of T66I | Inferred Impact of L74M |
| Raltegravir (RAL) | First-Generation INSTI | Minimal effect | Minimal effect alone; can contribute to resistance with other primary mutations. |
| Elvitegravir (EVG) | First-Generation INSTI | Reduced susceptibility | Minimal effect alone; can contribute to resistance with other primary mutations. |
| Dolutegravir (DTG) | Second-Generation INSTI | Likely susceptible | Likely susceptible |
| Bictegravir (BIC) | Second-Generation INSTI | Likely susceptible | Likely susceptible |
| Cabotegravir (CAB) | Second-Generation INSTI | Likely susceptible | Likely susceptible |
Note: This table is an inference based on published data on individual mutations and may not reflect the complete cross-resistance profile of the multi-mutated S-1360 resistant strains.
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to determine the cross-resistance profile of S-1360.
In Vitro Selection of Resistant HIV-1
This protocol describes the process of generating drug-resistant virus strains in a laboratory setting.
-
Cell Culture: HIV-1 (IIIB strain) is cultured in a suitable T-cell line, such as MT-4 cells.
-
Drug Exposure: The virus is propagated in the presence of an initial sub-optimal concentration of S-1360.
-
Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh cells, and the concentration of S-1360 is gradually increased in subsequent passages.
-
Monitoring Viral Replication: Viral replication is monitored at each passage, typically by measuring p24 antigen levels in the culture supernatant.
-
Selection of Resistant Strains: This process is continued for a predetermined number of passages (e.g., 30, 50, 70 passages) to select for viral populations that can replicate efficiently in the presence of high concentrations of the drug.[1]
-
Genotypic and Phenotypic Analysis: The resulting virus strains are then analyzed to identify mutations in the integrase gene (genotyping) and to quantify their level of resistance to various inhibitors (phenotyping).[1]
Phenotypic Susceptibility Assay (MT-4/MTT Assay)
This assay is used to determine the concentration of an antiviral drug required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates.
-
Drug Dilution: The antiviral drugs to be tested (e.g., S-1360, L-708,906) are serially diluted to a range of concentrations.
-
Infection: The MT-4 cells are infected with a standardized amount of the HIV-1 strain of interest (either wild-type or a resistant variant).
-
Drug Addition: The diluted antiviral drugs are added to the infected cell cultures.
-
Incubation: The plates are incubated for a period of time (e.g., 5 days) to allow for viral replication and the induction of cytopathic effects.
-
MTT Staining: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., SDS or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell protection is calculated for each drug concentration, and the EC50 value is determined by plotting the percentage of protection against the drug concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the in vitro selection of S-1360 resistant HIV-1 and subsequent cross-resistance analysis.
Caption: Workflow for selection and analysis of S-1360 resistant HIV-1.
References
- 1. Resistance Mutations in HIV-1 Integrase Selected with Raltegravir or Elvitegravir Confer Reduced Susceptibility to a Diverse Panel of Integrase Inhibitors [natap.org]
- 2. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Raltegravir-Induced Adaptations of the HIV-1 Integrase: Analysis of Structure, Variability, and Mutation Co-occurrence [frontiersin.org]
S-1360: A Comparative Analysis of a Pioneering HIV Strand Transfer Inhibitor
For the research community and drug development professionals, this guide provides a validation of S-1360's mechanism as a strand transfer inhibitor. It objectively compares its performance with other key alternatives, supported by available experimental data.
S-1360, an early investigational HIV integrase inhibitor developed by Shionogi, was a trailblazer in the field of antiretroviral therapy. It was the first compound that specifically targets the strand transfer step of HIV integration to advance into clinical trials.[1] Although its development was ultimately halted in Phase II due to challenges with in vivo efficacy and pharmacokinetics, a retrospective analysis of its mechanism and a comparison with subsequently approved drugs offer valuable insights into the evolution of integrase strand transfer inhibitors (INSTIs).[2]
Mechanism of Action: Targeting HIV Integrase
The primary mechanism of action for S-1360 and other INSTIs is the inhibition of the HIV-1 integrase enzyme. This enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. INSTIs, including S-1360, specifically block the strand transfer step, preventing the covalent linkage of the viral DNA to the host chromosome.[3][4] These inhibitors typically contain a characteristic pharmacophore, such as a β-diketo acid (DKA) moiety, which chelates the two essential magnesium ions within the active site of the integrase enzyme.[1][3]
Below is a diagram illustrating the HIV integrase signaling pathway and the point of inhibition by strand transfer inhibitors.
Caption: Mechanism of HIV integrase and inhibition by INSTIs.
Comparative Performance Data
While extensive clinical data for S-1360 is limited due to its discontinued development, preclinical in vitro data provide a basis for comparison with the first-generation INSTI, raltegravir, and the second-generation INSTI, dolutegravir.
| Compound | Target | Assay Type | IC50 | EC50 | CC50 | Reference |
| S-1360 | HIV-1 Integrase | Catalytic Activity | 20 nM | - | - | [5] |
| HIV-1 IIIB | MTT Assay (MT-4 cells) | - | 200 nM | 12 µM | [5] | |
| Raltegravir | Wild-Type HIV-1 IN | Strand Transfer Assay | 26 nM | - | - | [6] |
| Wild-Type HIV-1 | Single-Cycle Infectivity | - | 4 nM | >100 µM | [6] | |
| Dolutegravir | Wild-Type HIV-1 IN | Strand Transfer Assay | 2.7 nM | - | - | [7] |
| Wild-Type HIV-1 | Single-Cycle Infectivity | - | 1.6 nM | >50 µM | [6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The validation of strand transfer inhibitors relies on robust in vitro assays. Below is a generalized protocol for a typical HIV-1 integrase strand transfer assay, which would have been instrumental in the characterization of S-1360 and its counterparts.
In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To measure the ability of a compound to inhibit the strand transfer step of the HIV-1 integration reaction catalyzed by recombinant integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the processed viral DNA long terminal repeat (LTR) end (often labeled with biotin or a radioactive isotope)
-
Target DNA substrate (often labeled with a different tag, like digoxigenin, for detection)
-
Assay Buffer (containing a divalent cation, typically Mg2+ or Mn2+)
-
Inhibitor compound (e.g., S-1360) at various concentrations
-
Detection reagents (e.g., streptavidin-coated plates, anti-digoxigenin antibody conjugated to a reporter enzyme)
-
Plate reader for signal quantification
Workflow:
Caption: Workflow for a typical strand transfer inhibition assay.
Detailed Steps:
-
Immobilization of Viral DNA: A 96-well plate is coated with streptavidin. A biotin-labeled oligonucleotide duplex, mimicking the processed HIV-1 LTR, is then added to the wells and allowed to bind.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the test compound (e.g., S-1360) at a range of concentrations. This mixture is incubated to allow the inhibitor to bind to the integrase.
-
Strand Transfer Reaction: A digoxigenin-labeled target DNA substrate is added to the wells, and the plate is incubated to allow the strand transfer reaction to occur.
-
Detection: The wells are washed to remove unbound components. An antibody against digoxigenin, conjugated to a reporter enzyme (e.g., horseradish peroxidase), is added. After another wash step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
S-1360 was a pioneering molecule in the development of HIV integrase strand transfer inhibitors. Although it did not reach clinical use, its mechanism of action laid the groundwork for the successful development of subsequent INSTIs like raltegravir and dolutegravir. The in vitro data for S-1360 demonstrates its potent inhibitory activity against the HIV integrase enzyme, validating its classification as a strand transfer inhibitor. The comparison with approved drugs highlights the significant improvements in potency and cellular activity that have been achieved in this class of antiretrovirals. The experimental protocols outlined provide a framework for the continued evaluation and development of new and improved INSTIs.
References
- 1. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Analysis of Early-Generation HIV Integrase Inhibitors: S-1360 and Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two early-generation HIV-1 integrase strand transfer inhibitors (INSTIs), S-1360 and elvitegravir. While elvitegravir progressed to clinical use and is a component of several combination therapies, the development of S-1360 was discontinued in its early clinical phases. This comparison is based on the available preclinical and clinical data for both compounds, offering a historical and scientific perspective on their development.
Executive Summary
Both S-1360 and elvitegravir are potent inhibitors of the HIV-1 integrase enzyme, a critical component of the viral replication cycle. Elvitegravir (also known as GS-9137 or JTK-303) demonstrated significant antiviral activity in clinical trials and is now a well-characterized antiretroviral agent.[1][2] In contrast, S-1360, developed by Shionogi-GlaxoSmithKline, showed promise in early studies but its clinical development was halted due to a lack of in vivo efficacy and pharmacokinetic challenges.[3] This guide will detail the available data on their mechanism of action, pharmacokinetics, in vitro resistance profiles, and clinical findings.
Mechanism of Action
Both S-1360 and elvitegravir are classified as integrase strand transfer inhibitors (INSTIs). They share a common mechanism of action by targeting the HIV-1 integrase enzyme. This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication. By binding to the active site of the integrase, these inhibitors prevent the "strand transfer" reaction, effectively halting the integration process.[4]
Comparative Data
The following tables summarize the available quantitative data for S-1360 and elvitegravir, highlighting the significant disparity in the depth of information due to their different developmental trajectories.
Table 1: In Vitro Antiviral Activity
| Parameter | S-1360 | Elvitegravir (GS-9137/JTK-303) |
| Target | HIV-1 Integrase | HIV-1 Integrase |
| IC50 (purified integrase) | 20 nM | Not explicitly stated in the same format |
| EC50 (cell-based assay) | 200 nM | Subnanomolar to nanomolar range[5] |
| CC50 (MT-4 cells) | 12 µM | Not explicitly stated in the same format |
Table 2: Pharmacokinetic Properties
| Parameter | S-1360 (in healthy volunteers)[6] | Elvitegravir (boosted with ritonavir)[7] |
| Administration | Oral | Oral |
| Time to Peak Concentration (Tmax) | 2.25 - 3 hours | ~4 hours |
| Terminal Elimination Half-life (t½) | 7.7 - 16 hours | 8.7 - 13.7 hours |
| Plasma Protein Binding | 98.23 - 99.98% | 98 - 99% |
| Metabolism | Not detailed | Primarily CYP3A oxidation, secondary UGT1A1/3 glucuronidation[8] |
Table 3: Clinical Efficacy (Viral Load Reduction)
| Study Phase | S-1360 | Elvitegravir (GS-9137/JTK-303) |
| Phase I/II (10-day monotherapy) | No efficacy data available in HIV+ patients. | Mean reductions of -0.98 to -1.99 log10 copies/mL across different doses.[1] |
| Phase II/III | Development discontinued; no data available. | Demonstrated non-inferiority and in some cases superiority to comparator arms in treatment-experienced and treatment-naïve patients.[7][9] |
Resistance Profiles
S-1360
An in vitro study involving serial passage of HIV-1 in the presence of S-1360 identified the emergence of multiple mutations within the catalytic domain of the integrase enzyme. Key mutations included T66I and L74M . The accumulation of these mutations led to a progressive reduction in susceptibility to S-1360, with a greater than 62-fold decrease observed after 70 passages. Cross-resistance to another early diketo acid integrase inhibitor, L-708,906, was also noted.
Elvitegravir
The resistance profile of elvitegravir is well-characterized from both in vitro studies and clinical trials. Primary resistance-associated mutations (RAMs) that have been identified in patients experiencing virologic failure on elvitegravir-containing regimens include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H .[10] The development of resistance often follows specific pathways, with certain mutations appearing earlier than others.[11] There is also significant cross-resistance between elvitegravir and the first-generation INSTI, raltegravir.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the 50% effective concentration (EC50) of an antiviral compound is the cell-based assay. A general workflow is as follows:
References
- 1. Antiviral activity, pharmacokinetics, and dose response of the HIV-1 integrase inhibitor GS-9137 (JTK-303) in treatment-naive and treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gilead HIV-1 Integrase Inhibitor GS-9137 (JTK-303) Exhibits Potent Antiviral Activity in Treatment-Naive and Experienced Patients [natap.org]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Conference on retroviruses and opportunistic infections (virtual): March 6–10, 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elvitegravir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gilead.com [gilead.com]
- 10. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of S-1360 (Elvitegravir) and Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent HIV-1 integrase strand transfer inhibitors (INSTIs): S-1360, also known as JTK-303 and marketed as elvitegravir, and dolutegravir. The following sections detail their comparative antiviral potency, resistance profiles, and the experimental methodologies used to generate this data, offering a comprehensive resource for researchers in the field of antiretroviral drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro antiviral activity and resistance profiles of S-1360 (elvitegravir) and dolutegravir against wild-type HIV-1 and key resistant mutants.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Virus Strain | Cell Line | EC50 (nM) |
| S-1360 (Elvitegravir) | HIV-1IIIB | MT-2 | 0.7[1] |
| HIV-1IIIB | Human PBMCs | 1.2 (in presence of 50% human serum)[2] | |
| Clinical Isolates (Subtypes A-G, O) | Human PBMCs | 0.02 - 1.26[2] | |
| Dolutegravir | HIV-1IIIB | MT-4 | 0.51[3] |
| Wild-Type Isolates | - | 1.07 (median)[4] |
Table 2: In Vitro Activity against Integrase Inhibitor-Resistant HIV-1 Mutants
| Mutation(s) | S-1360 (Elvitegravir) Fold Change in EC50 | Dolutegravir Fold Change in EC50 |
| T66I | ~15[5] | - |
| E92Q | ≥30[5] | - |
| T97A + Y143R | - | 1.05[4] |
| N155H | - | 1.37[4] |
| G140S + Q148H | - | 3.75[4] |
| G140S + Q148R | - | 13.3[4] |
Experimental Protocols
The data presented in this guide were generated using established in vitro methodologies to assess antiviral activity and resistance.
Antiviral Activity Assays (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by 50%. A common method to determine the EC50 for anti-HIV compounds is the MAGI (Multinuclear Activation of a Galactosidase Indicator) assay or p24 antigen capture ELISA.
General Protocol:
-
Cell Culture: Target cells, such as MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.
-
Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or clinical isolates.
-
Drug Treatment: Immediately after infection, the cells are exposed to serial dilutions of the test compound (S-1360 or dolutegravir).
-
Incubation: The treated and infected cells are incubated for a period that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication:
-
MAGI Assay: This assay utilizes genetically engineered HeLa cells that express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene. Upon successful HIV infection and Tat expression, the LTR is activated, leading to the production of β-galactosidase, which can be quantified by a colorimetric assay.
-
p24 Antigen Capture ELISA: The level of the HIV-1 p24 capsid protein in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of p24 is directly proportional to the amount of viral replication.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Studies
These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.
General Protocol:
-
Initial Infection: A laboratory strain of HIV-1 is used to infect a permissive cell line (e.g., MT-2 cells).
-
Drug Pressure: The infected cells are cultured in the presence of a starting concentration of the investigational drug, typically near its EC50.
-
Serial Passage: The culture is monitored for signs of viral replication (cytopathic effect). Once viral breakthrough is observed, the virus-containing supernatant is harvested and used to infect fresh cells with a gradually increasing concentration of the drug.
-
Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells. The region of the viral genome encoding the drug's target (in this case, the integrase gene) is amplified by PCR and sequenced to identify amino acid substitutions.
-
Phenotypic Analysis: The drug susceptibility of the selected mutant viruses is determined using the antiviral activity assays described above to confirm the resistance phenotype.
Mandatory Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition
The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition for integrase strand transfer inhibitors like S-1360 and dolutegravir.
Caption: HIV-1 Integration Pathway and INSTI Inhibition.
Experimental Workflow for In Vitro Antiviral Assay
The diagram below outlines the general workflow for determining the in vitro antiviral activity of a compound.
References
- 1. Gilead Integrase Inhibitor: JTK-303/GS-9137, a Novel Small Molecule Inhibitor of HIV-1 Integrase: Anti-HIV Activity Profile and Pharmacokinetics in Animals [natap.org]
- 2. | BioWorld [bioworld.com]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Profile of HIV-1 Mutants Selected by the HIV-1 Integrase Inhibitor, GS-9137 (JTK-303) [natap.org]
A Comparative Analysis of S-1360 and Other Diketo Acid Analogs as Viral Enzyme Inhibitors
A deep dive into the structural and functional characteristics of diketo acid-based inhibitors targeting HIV-1 Integrase and Influenza Endonuclease, providing key comparative data and experimental insights for researchers in drug development.
The diketo acid (DKA) scaffold represents a cornerstone in the development of potent inhibitors against viral polynucleotidyl transferases. This chemical motif is central to the mechanism of action for drugs targeting both HIV-1 integrase (IN) and the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein. These enzymes are structurally related and share a conserved active site that coordinates two divalent metal ions, typically Mg²⁺, which are essential for their catalytic activity. DKA inhibitors function by chelating these metal ions, effectively blocking the enzyme's function and halting viral replication.
This guide provides a structural and functional comparison of S-1360, an early DKA analog developed as an HIV-1 integrase inhibitor, with other notable DKA compounds targeting either HIV-1 integrase or influenza endonuclease.
Structural Comparison of Key Diketo Acid Analogs
The core pharmacophore of these inhibitors consists of a planar arrangement of three coplanar heteroatoms that chelate the two catalytic metal ions in the enzyme's active site. While the classic DKA structure contains a β-diketo acid moiety, variations exist where the carboxylic acid is replaced by a bioisosteric group, such as a tetrazole ring, as seen in S-1360.[1][2]
-
S-1360: An HIV-1 integrase inhibitor developed by Shionogi. Structurally, it features a tetrazole ring as a bioisostere for the carboxylic acid group, a feature intended to improve pharmacokinetic properties.[2][3] Despite potent in vitro activity, its clinical development was halted.[1][4]
-
L-708,906 and L-731,988: These are archetypal DKA inhibitors of HIV-1 integrase developed by Merck. They possess the classic β-diketo acid structure and are highly selective for the strand transfer (ST) step of integration over the 3'-processing (3'-P) step.[5][6][7] L-731,988, in particular, demonstrated significantly higher potency against the strand transfer reaction.[5]
-
Baloxavir Acid (BXA): This is the active metabolite of the prodrug baloxavir marboxil, a first-in-class influenza endonuclease inhibitor.[8][9] Its complex polycyclic structure still contains the critical metal-chelating pharmacophore that mimics the DKA motif, enabling it to potently inhibit the "cap-snatching" activity of the influenza virus.[10][11]
Below is a table summarizing the structural features and target enzymes of these selected compounds.
| Compound | Chemical Class | Key Structural Feature | Primary Viral Target |
| S-1360 | Diketo Acid Bioisostere | Tetrazole ring replacing carboxylic acid | HIV-1 Integrase |
| L-708,906 | Diketo Acid | Classic β-diketo acid moiety | HIV-1 Integrase |
| L-731,988 | Diketo Acid | Classic β-diketo acid moiety | HIV-1 Integrase |
| Baloxavir Acid | Carbamoylpyridone Derivative | Polycyclic structure with DKA-like metal-chelating pharmacophore | Influenza PA Endonuclease |
Quantitative Performance: A Comparison of Inhibitory Potency
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the reported IC₅₀ values for the selected compounds against their respective targets.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference(s) |
| S-1360 | HIV-1 Integrase | Catalytic Activity | 20 | [12] |
| L-708,906 | HIV-1 Integrase | Strand Transfer | 100 | [13] |
| L-731,988 | HIV-1 Integrase | Strand Transfer | 80 | [5][6] |
| 3'-Processing | 6,000 | [5][6] | ||
| Baloxavir Acid | Influenza A Endonuclease | Cap-dependent Endonuclease | 1.4 - 3.1 | [8][14] |
| Influenza B Endonuclease | Cap-dependent Endonuclease | 4.5 - 8.9 | [8] |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations.
Mechanism of Action and Experimental Workflows
The shared mechanism of these DKA analogs provides a basis for understanding their function and for designing experiments to evaluate new compounds.
General Mechanism of Diketo Acid Inhibitors
DKA analogs act as interfacial inhibitors. They bind with high affinity to the enzyme-viral DNA complex, coordinating the two catalytic Mg²⁺ ions in the active site. This ternary complex stabilizes the enzyme-substrate interaction in a non-productive state, preventing the subsequent nucleophilic attack required for either DNA strand transfer (in HIV) or RNA cleavage (in influenza).
Caption: General mechanism of diketo acid inhibitors.
Generalized Experimental Workflow for IC₅₀ Determination
The determination of IC₅₀ values is a critical step in evaluating the potency of an inhibitor. While specific protocols vary, the general workflow for both HIV integrase and influenza endonuclease assays follows a similar pattern.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Detailed Experimental Protocols
Representative Protocol: HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol is a generalized representation based on commercially available kits and published methods.[15][16]
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded DNA oligonucleotide that mimics the HIV-1 long terminal repeat (LTR) donor substrate (DS). The plate is incubated and then washed to remove unbound DNA.
-
Enzyme Loading: Recombinant full-length HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA. The plate is washed to remove unbound enzyme.
-
Inhibitor Incubation: Test compounds (like S-1360) are serially diluted and added to the wells. A short incubation period allows the inhibitor to bind to the enzyme-DNA complex.
-
Strand Transfer Reaction: A target substrate (TS) DNA oligonucleotide, which is modified (e.g., with digoxigenin), is added to the wells along with a buffer containing the required divalent cations (e.g., MgCl₂) to initiate the strand transfer reaction. The plate is incubated to allow the reaction to proceed.
-
Detection: The reaction is stopped, and the plate is washed. An anti-modification (e.g., anti-digoxigenin) antibody conjugated to horseradish peroxidase (HRP) is added. This antibody binds only to the TS DNA that has been successfully integrated with the DS DNA.
-
Signal Generation: After washing away unbound antibody, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.
-
Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Representative Protocol: Influenza PA Endonuclease Activity Assay (Gel-based)
This protocol is a generalized representation based on published methodologies.[17][18]
-
Reaction Mixture Preparation: For each reaction, a master mix is prepared in a microcentrifuge tube containing reaction buffer (e.g., HEPES, NaCl, DTT), a divalent cation (typically Mn²⁺, as the PA endonuclease shows higher activity with manganese in vitro), and a defined amount of purified recombinant PA N-terminal domain (PA-N).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Baloxavir Acid) are added to the respective tubes. A no-inhibitor control and a no-enzyme control are included.
-
Reaction Initiation: The reaction is initiated by adding a labeled substrate, such as a short, single-stranded DNA or RNA oligonucleotide labeled with a fluorescent dye (e.g., FAM) or a radioisotope (e.g., ³²P).
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 60 minutes) to allow for endonuclease cleavage of the substrate.
-
Reaction Quenching: The reaction is stopped by adding a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Product Separation: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Analysis: The gel is visualized using a suitable imaging system (fluorescence scanner or phosphorimager). The intensity of the bands corresponding to the uncleaved substrate and the cleaved products is quantified using densitometry software (e.g., ImageJ). The percentage of substrate cleavage is calculated for each inhibitor concentration, and the percent inhibition is determined relative to the no-inhibitor control. The IC₅₀ is then calculated from the resulting dose-response curve.
Conclusion
The diketo acid scaffold has proven to be a remarkably versatile and effective pharmacophore for the inhibition of viral polynucleotidyl transferases. The comparison between HIV-1 integrase inhibitors like S-1360 and influenza endonuclease inhibitors like Baloxavir Acid highlights a successful case of targeting mechanistically similar, though distinct, viral enzymes. While S-1360's journey was halted, the fundamental chemical principles it embodied paved the way for a new class of successful antivirals. For researchers, the shared mechanism offers a template for designing novel inhibitors, while the distinct structural modifications required for targeting different viruses provide crucial insights into achieving enzyme selectivity and favorable pharmacokinetic profiles. The experimental protocols outlined here serve as a foundational guide for the in vitro evaluation of next-generation compounds aimed at these critical viral targets.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketoacid inhibitors of HIV-1 integrase: from L-708,906 to raltegravir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
- 17. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
S-1360: A Historical Benchmark for Modern HIV-1 Integrase Inhibitors
A comparative analysis of the discontinued investigational drug S-1360 against current FDA-approved integrase strand transfer inhibitors (INSTIs) reveals significant advancements in potency, resistance profiles, and pharmacokinetic properties that have led to the success of the current generation of anti-retroviral therapies.
S-1360, an orally active HIV integrase inhibitor developed by Shionogi, was a pioneering compound that entered clinical trials in the early 2000s.[1][2] As one of the first integrase strand transfer inhibitors (INSTIs) to reach this stage, it represented a significant step forward in the development of a new class of antiretroviral drugs.[2] However, its development was halted in Phase II trials due to a lack of in vivo efficacy, rapid metabolism, and clearance.[1][3] This guide provides a comparative overview of S-1360 and the currently approved, highly effective INSTIs: raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir.
Performance and Efficacy: A Tale of Two Generations
The primary function of INSTIs is to block the strand transfer step of viral DNA integration into the host genome, a critical stage in the HIV-1 replication cycle.[4] While S-1360 demonstrated in vitro activity, the current generation of INSTIs exhibits far superior potency and clinical efficacy.
In Vitro Activity:
Preclinical studies of S-1360 showed an in vitro 50% inhibitory concentration (IC50) for the integrase enzyme of 20 nM and an effective concentration (EC50) against HIV replication in cell culture of 200 nM.[3] In contrast, currently approved INSTIs demonstrate significantly lower IC50 and EC50 values, indicating higher potency.
| Inhibitor | In Vitro 50% Inhibitory Concentration (IC50) |
| S-1360 | 20 nM[3] |
| Raltegravir | 2.2–5.3 ng/mL[4] |
| Elvitegravir | 0.04–0.6 ng/mL[4] |
| Dolutegravir | 0.2 ng/mL[4] |
| Bictegravir | 0.2 ng/mL[4] |
| Cabotegravir | 0.1 ng/mL[4] |
Clinical Efficacy:
Clinical trials of modern INSTIs have consistently demonstrated rapid and potent viral suppression. For example, studies comparing dolutegravir- and bictegravir-containing regimens have shown that 76% to 80% of participants achieve virologic suppression within just four weeks of starting treatment.[4] In contrast, S-1360 failed to demonstrate sufficient efficacy in human trials, leading to its discontinuation.[1][3]
A key differentiator between the first and second-generation INSTIs is their resistance barrier. First-generation INSTIs, raltegravir and elvitegravir, have a lower genetic barrier to resistance, meaning that fewer viral mutations are needed to reduce their effectiveness.[4][5] Second-generation INSTIs, such as dolutegravir and bictegravir, have a higher barrier to resistance and often remain effective against viruses that have developed resistance to the first-generation drugs.[4][6]
| Inhibitor | Generation | Key Resistance Mutations |
| Raltegravir | First | Y143R/C/H, Q148H/K/R, N155H[7] |
| Elvitegravir | First | E92Q, T66I, N155H, Q148H/K/R[7] |
| Dolutegravir | Second | High barrier to resistance[4][6] |
| Bictegravir | Second | High barrier to resistance[4] |
| Cabotegravir | Second | Resistance has emerged in clinical trials[4] |
Experimental Protocols
The evaluation of HIV-1 integrase inhibitors involves a series of standardized in vitro and in vivo experiments to determine their efficacy, safety, and pharmacokinetic properties.
In Vitro Assays:
-
Integrase Strand Transfer Assay: This biochemical assay directly measures the ability of a compound to inhibit the strand transfer activity of the purified HIV-1 integrase enzyme. The IC50 value is determined from the dose-response curve.
-
Antiviral Activity Assay: This cell-based assay assesses the ability of the compound to inhibit HIV-1 replication in cultured cells, such as peripheral blood mononuclear cells (PBMCs) or MT-4 cells. The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are determined to calculate the selectivity index (CC50/EC50).
-
Resistance Selection Studies: These experiments involve passaging HIV-1 in the presence of increasing concentrations of the inhibitor to select for resistant viral variants. The mutations responsible for resistance are then identified by sequencing the integrase gene.
In Vivo Studies:
-
Pharmacokinetic Studies: These studies are conducted in animal models and humans to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.[8][9][10] Key parameters include bioavailability, half-life, and clearance rate. The rapid metabolism and clearance of S-1360 was a major factor in its clinical failure.[3]
-
Clinical Trials: Rigorous, multi-phase clinical trials are conducted in HIV-infected individuals to evaluate the safety and efficacy of the drug. These trials typically compare the new inhibitor to existing standard-of-care regimens.[11]
Visualizing the Science
To better understand the context of S-1360 and modern INSTIs, the following diagrams illustrate the HIV-1 integration pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. S 1360 - AdisInsight [adisinsight.springer.com]
- 2. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of In Vitro Resistance to S-1360 and Other HIV-1 Integrase Inhibitors
This guide provides a comparative overview of in vitro resistance mutations selected by the HIV-1 integrase strand transfer inhibitor (INSTI) S-1360, alongside other key INSTIs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the resistance profiles of these antiviral agents.
Introduction to S-1360
S-1360 is an orally active HIV integrase inhibitor belonging to the diketo acid class of compounds.[1][2] It was one of the first INSTIs to enter clinical development for the treatment of HIV-1 infection.[1] Like other drugs in its class, S-1360 targets the strand transfer step of HIV-1 integration, a critical process for viral replication. While its clinical development was discontinued, the study of its resistance profile provides valuable insights into the mechanisms of resistance to this class of inhibitors.
In Vitro Resistance Profiles of HIV-1 Integrase Inhibitors
The following tables summarize the key resistance mutations and the corresponding fold-changes in susceptibility for S-1360 and a panel of comparator INSTIs, as determined through in vitro selection studies.
Table 1: S-1360 In Vitro Resistance Profile
| Passages | Fold Resistance to S-1360 | Emergent Integrase Mutations |
| 30 | 4 | T66I, S153Y |
| 50 | 8 | T66I, L74M, S153Y |
| 70 | >62 | T66I, L74M, E92Q, V151I, S153Y, N155H |
Data sourced from Fikkert et al. (2004). The study utilized the HIV-1(IIIB) strain passaged in MT-4 cells.[1]
Table 2: Comparative In Vitro Resistance Mutations for Selected Integrase Inhibitors
| Drug | Primary Resistance Mutations | Key Secondary/Accessory Mutations | Fold-Change Range for Primary Mutations (alone or with secondary mutations) |
| Raltegravir (RAL) | Y143C/R/H, Q148H/K/R, N155H | T97A, G140S/A/C, E138K/A/T | Y143C/R: ~3 to >100-fold[3] Q148H/K/R + G140S/A: >100-fold[3] N155H: ~10 to 30-fold[3] |
| Elvitegravir (EVG) | T66I/A/K, E92Q/G, S147G, Q148H/K/R, N155H | T97A, H51Y | T66I/A/K: ~10 to 40-fold[3][4] E92Q/G: ~26 to 30-fold[3][4] Q148R/K: >92-fold[4] N155H: ~30-fold[4] |
| Dolutegravir (DTG) | G118R, R263K | M50I, E138K, G140S | G118R: >5-fold[5] R263K: ~2-fold[5] Q148H/R + G140S: 5.5 to 19-fold[6] |
| Bictegravir (BIC) | M50I, R263K, S153F/Y | L74M, E138K, G140S | M50I + R263K: ~2.8-fold Q148 mutations with others can lead to a wide range of resistance.[7] |
| Cabotegravir (CAB) | Q148R/K, R263K, S153Y, S147G, H51Y | L74M, E138K, G140S | Q148R/K with secondary mutations can lead to high-level cross-resistance.[8] G118R: 8-fold Q148R: 4.1-fold[9] |
Experimental Protocols
The in vitro selection of drug-resistant HIV-1 variants is a crucial experimental procedure to predict clinical resistance, understand resistance mechanisms, and evaluate the genetic barrier of new antiviral compounds. Below is a generalized protocol based on methodologies cited in the literature for INSTIs.
Objective: To select for and characterize HIV-1 variants with reduced susceptibility to an integrase inhibitor.
Materials:
-
Cell Line: A susceptible T-cell line (e.g., MT-4, MT-2, SupT1) or peripheral blood mononuclear cells (PBMCs).
-
Virus Strain: A laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3) or a clinical isolate.
-
Integrase Inhibitor: The compound of interest (e.g., S-1360).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and cytokines if using PBMCs.
-
Assay for Viral Replication: p24 antigen ELISA or a reverse transcriptase (RT) activity assay.
Procedure:
-
Baseline Susceptibility: Determine the 50% effective concentration (EC50) of the integrase inhibitor against the wild-type virus in the chosen cell line.
-
Initiation of Selection: Infect the cell culture with the wild-type virus at a specific multiplicity of infection (MOI). Add the integrase inhibitor at a starting concentration typically 1-4 times the EC50.
-
Virus Passage: Culture the infected cells and monitor for viral replication (e.g., by observing cytopathic effect or measuring p24 antigen levels in the supernatant).
-
Dose Escalation: When viral replication is consistently detected at the current drug concentration (breakthrough), harvest the cell-free virus supernatant and use it to infect fresh cells. In the new culture, increase the concentration of the integrase inhibitor, typically by 2- to 5-fold.
-
Iterative Passaging: Repeat the process of passaging and dose escalation for an extended period (e.g., 20-50 passages or until a significant fold-change in resistance is observed).
-
Genotypic Analysis: At various passages, extract viral RNA from the culture supernatant or cellular DNA from infected cells. Amplify the integrase gene by RT-PCR and sequence it to identify mutations.
-
Phenotypic Analysis: To confirm resistance, determine the EC50 of the inhibitor against the passaged virus containing the identified mutations. The fold-change in resistance is calculated by dividing the EC50 for the resistant variant by the EC50 for the wild-type virus.
-
Site-Directed Mutagenesis: To confirm the role of specific mutations in conferring resistance, introduce the identified mutations (singly or in combination) into a wild-type viral clone using site-directed mutagenesis and then assess the phenotype.
Visualizations
The following diagrams illustrate the mechanism of action of integrase strand transfer inhibitors and a typical experimental workflow for in vitro resistance selection.
Caption: Mechanism of action of S-1360 and other INSTIs.
Caption: Experimental workflow for in vitro resistance selection.
References
- 1. Multiple mutations in human immunodeficiency virus-1 integrase confer resistance to the clinical trial drug S-1360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of S-1360 and Approved Integrase Inhibitors: A Data Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the in vitro cytotoxicity of the investigational integrase strand transfer inhibitor (INSTI) S-1360 and four approved INSTIs: raltegravir, elvitegravir, dolutegravir, and bictegravir. A comprehensive search of publicly available preclinical data was conducted to collate and compare the 50% cytotoxic concentration (CC50) values for these compounds.
A critical finding of this review is the lack of publicly available in vitro cytotoxicity data for S-1360. Development of S-1360, a joint venture between Shionogi and GlaxoSmithKline, was active in the early 2000s, but appears to have been discontinued. Consequently, detailed preclinical safety data, including CC50 values, are not accessible in the public domain.
For the approved INSTIs, available data on their in vitro cytotoxicity is presented below. It is important to note that direct comparison is challenging due to the use of different cell lines and assay methodologies across various studies.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% cytotoxic concentration (CC50) values for the approved INSTIs. The CC50 value represents the concentration of a compound that causes the death of 50% of the cells in a culture. Higher CC50 values are indicative of lower cytotoxicity.
| Compound | Cell Line | CC50 (µM) | Reference |
| S-1360 | No data available | No data available | |
| Bictegravir | Resting PBMCs | 8.4 | [1] |
| Activated PBMCs | 5.7 | [1] | |
| TZM-bl | 2.25 | [2] | |
| Dolutegravir | IM-9 | 4.8 | |
| U-937 | 7.0 | ||
| MT-4 | 14 | ||
| Molt-4 | 15 | ||
| Unstimulated PBMCs | 189 | ||
| Stimulated PBMCs | 52 | ||
| Elvitegravir | C8166 | 17.2 | |
| HEK-293T | >250 | ||
| Raltegravir | CEM-SS | >10 |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
The cytotoxicity of the approved INSTIs has been assessed using various in vitro assays. A commonly employed method is the MTT assay, which is a colorimetric assay for assessing cell metabolic activity.
General Protocol for MTT Cytotoxicity Assay:
-
Cell Plating: Human cell lines (e.g., MT-4, CEM-SS, or PBMCs) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., an INSTI). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 to 72 hours) to allow the compound to exert its effects on the cells.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The CC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of a typical MTT-based in vitro cytotoxicity assay.
HIV Integrase Strand Transfer Inhibition Pathway
Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).
References
Safety Operating Guide
Essential Safety and Handling Guidelines for HIV-1 Integrase Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling HIV-1 integrase inhibitor 9, a compound used in laboratory research. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials. The information provided is based on the safety data sheet for a representative compound, HIV-1 Integrase inhibitor GS-B, and general best practices for handling potent antiviral compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.
Engineering Controls
Proper ventilation is the primary engineering control to minimize inhalation exposure.
| Control Type | Specification |
| Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] |
Personal Protective Equipment
The following PPE is mandatory for all personnel handling the compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable.[2] Inspect for tears or punctures before use.[3] Change gloves immediately if contaminated and after each use.[4][5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or aerosols.[2][6] |
| Body Protection | Laboratory Coat | A solid-front or wrap-around lab coat should be worn.[2][7] If significant contamination is likely, a protective gown should be used.[8] |
| Respiratory Protection | Not normally required | If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a respirator may be necessary.[2] |
Health Hazard Information
This compound is classified with the following hazards:
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Aquatic Toxicity | Category 1 (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1] |
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes immediately with large amounts of water for several minutes. Remove contact lenses if present and easy to do.[1]
-
Inhalation: Move the person to fresh air.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Chemical fume hood
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile conical tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh the desired amount of the inhibitor powder. Avoid creating dust.
-
Solubilization: Transfer the weighed powder to a sterile conical tube or vial. Using a calibrated pipette, add the calculated volume of the appropriate solvent to achieve the desired stock concentration.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Decontamination: Wipe down the balance, fume hood work surface, and any equipment used with an appropriate disinfectant (e.g., 70% ethanol).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated hazardous waste container.
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[3][4]
Operational and Disposal Plans
A clear plan for handling and disposal is essential to maintain a safe laboratory environment.
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to storage.
Waste Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated disposables (gloves, pipette tips, weigh boats) should be collected in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Avoid mixing incompatible waste streams. |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. HIV-1 Integrase inhibitor GS-B|1470372-00-9|MSDS [dcchemicals.com]
- 2. ensur.invmed.com [ensur.invmed.com]
- 3. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 4. cdc.gov [cdc.gov]
- 5. Recommendations for Prevention of HIV Transmission in Health-Care Settings [cdc.gov]
- 6. atrainceu.com [atrainceu.com]
- 7. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 8. 4. HIV Infection Control in Healthcare Facilities | ATrain Education [atrainceu.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
